Bucladesine calcium
Description
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Properties
IUPAC Name |
calcium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZVVHQICKFQW-NGVPHMJWSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46CaN10O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938448-87-4 | |
| Record name | Bucladesine calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938448874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUCLADESINE CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3JCE9A9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Bucladesine Calcium in the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucladesine calcium, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), serves as a powerful tool in dissecting the intricate cAMP signaling pathway. By mimicking the action of endogenous cAMP, this compound directly activates Protein Kinase A (PKA) and modulates downstream cellular processes.[1][2][3][4] Its ability to bypass upstream signaling events makes it an invaluable asset for research into a myriad of physiological and pathological conditions. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Introduction to the cAMP Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and versatile signal transduction cascade that governs a vast array of cellular functions, including metabolism, gene transcription, cell growth, and differentiation. The pathway is initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs) on the cell surface. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. As a second messenger, cAMP primarily exerts its effects by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, thereby regulating their activity and triggering specific cellular responses.
This compound: A Potent Modulator of cAMP Signaling
Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a lipophilic derivative of cAMP.[1][5] The calcium salt form enhances its stability and solubility. Its key features include:
-
Cell Permeability: The dibutyryl groups increase its lipophilicity, allowing it to readily cross cell membranes, a feat not easily achieved by the highly polar cAMP molecule.[1][5]
-
Direct PKA Activation: Once inside the cell, Bucladesine is believed to be metabolized by intracellular esterases, releasing the active cAMP moiety. This directly increases intracellular cAMP levels, leading to the activation of PKA without the need for GPCR stimulation.[1]
-
Phosphodiesterase (PDE) Inhibition: Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[2][3][4] This dual action of mimicking cAMP and preventing its breakdown leads to a sustained elevation of intracellular cAMP levels and prolonged PKA activation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP (or its analog, Bucladesine) to the R subunits induces a conformational change, causing the release of the active C subunits. These catalytic subunits are then free to phosphorylate serine and threonine residues on target proteins, including enzymes, ion channels, and transcription factors.
One of the most critical downstream targets of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
While specific EC50 and IC50 values for this compound in PKA activation and PDE inhibition are not consistently reported across the literature, dose- and concentration-dependent effects have been documented in various experimental models.
| Experimental Model | Treatment | Observed Effect | Reference |
| Male Albino-Wistar Rats (In Vivo) | Bilateral intrahippocampal infusion of 10 µM and 100 µM Bucladesine sodium | Significant reduction in escape latency and travel distance in Morris water maze task, indicating improved spatial memory. | [5] |
| PC12 Cells (In Vitro) | Treatment with Bucladesine (dibutyryl cyclic AMP) | Approximately fourfold increase in both choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT) mRNA levels. | [5] |
| Arachidonic Acid-Induced Ear Edema in Mice (In Vivo) | Single or multiple administrations of a 1.5% Bucladesine emulsion | Significant reduction in inflammatory edema. | [2] |
| Working Rat Heart Preparation (Ex Vivo) | 10⁻⁴ M and 3 x 10⁻⁴ M Bucladesine | Dose-dependent increase in systolic pressure, cardiac work, and coronary flow. | [6] |
Experimental Protocols
In Vitro PKA Activity Assay
This protocol outlines a general procedure to measure the effect of this compound on PKA activity in cell lysates.
Materials:
-
Cell culture of interest
-
This compound solution (in appropriate solvent, e.g., DMSO or water)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA kinase activity assay kit (commercially available, typically containing a PKA-specific substrate peptide, ATP, and a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
PKA Kinase Assay:
-
Add a standardized amount of protein lysate to each well of a microplate provided in the PKA assay kit.
-
Add the PKA substrate, ATP, and reaction buffer to initiate the kinase reaction.
-
Incubate the plate according to the kit's instructions to allow for phosphorylation of the substrate.
-
Stop the reaction and add the phosphospecific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis: Calculate the PKA activity relative to the control group.
Figure 2: Experimental Workflow for PKA Activity Assay.
In Vivo Assessment of Spatial Memory (Morris Water Maze)
This protocol describes the use of the Morris water maze to evaluate the effect of this compound on spatial learning and memory in rodents.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
A hidden platform submerged just below the water surface
-
Video tracking system
-
Rodents (e.g., rats or mice)
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This compound solution for intracranial infusion
-
Surgical equipment for cannula implantation
Procedure:
-
Animal Surgery: Surgically implant guide cannulae into the desired brain region (e.g., hippocampus) of the animals. Allow for a recovery period.
-
Acquisition Phase (Training):
-
For several consecutive days, place each animal in the water maze from different starting positions and allow it to swim and find the hidden platform.
-
Record the escape latency (time to find the platform) and the path length using the video tracking system.
-
-
Treatment: After the acquisition phase, infuse this compound or a vehicle control solution through the implanted cannulae.
-
Probe Trial (Memory Test):
-
Remove the platform from the maze.
-
Place the animal in the maze and record its swimming path for a fixed duration (e.g., 60 seconds).
-
Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Compare the performance of the Bucladesine-treated group with the control group to assess the effect on spatial memory retention.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research areas:
-
Signal Transduction Research: Elucidating the downstream effects of cAMP and PKA activation in different cell types and disease models.
-
Neuroscience: Investigating the role of the cAMP pathway in neuronal development, synaptic plasticity, and memory formation.[2]
-
Cancer Biology: Studying the involvement of cAMP signaling in cell proliferation, apoptosis, and metastasis.
-
Inflammation and Immunology: Exploring the modulatory effects of cAMP on inflammatory responses.[2]
-
Drug Discovery: Serving as a positive control in high-throughput screening for novel modulators of the cAMP pathway.
Conclusion
This compound is a potent and versatile pharmacological tool for investigating the cAMP signaling pathway. Its cell-permeable nature and dual mechanism of action provide a reliable means to elevate intracellular cAMP levels and activate PKA-dependent signaling cascades. The experimental approaches and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies to unravel the complexities of cAMP signaling and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional and metabolic effects of bucladesine (dibutyryl cyclic AMP) in the working rat heart preparation: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bucladesine Calcium as a Protein Kinase A (PKA) Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucladesine, also known as dibutyryl cyclic AMP (db-cAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a potent activator of Protein Kinase A (PKA). This technical guide delineates the core mechanism of bucladesine calcium, detailing its dual action as a direct PKA activator and a phosphodiesterase (PDE) inhibitor. We provide a comprehensive overview of the signaling cascade, from intracellular cAMP elevation to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). This document includes quantitative data on its biological activity, detailed experimental protocols for assessing its effects, and visual diagrams of the key pathways and experimental workflows to support researchers and drug development professionals in their understanding and application of this important pharmacological tool.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a critical role in cellular signal transduction, mediating a wide array of physiological processes. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that regulates glycogen, sugar, and lipid metabolism, as well as gene expression and neuronal plasticity.[1] Pharmacological manipulation of the cAMP/PKA pathway is a key strategy in both basic research and drug development.
Bucladesine is a synthetic derivative of cAMP designed to be more lipophilic, allowing it to readily cross cell membranes.[1] Once inside the cell, it is metabolized to release active cAMP, thereby mimicking the effects of endogenous cAMP and leading to the activation of PKA.[1] Furthermore, bucladesine also functions as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP, thus potentiating and prolonging the signal.[2][3][4][5] This dual mechanism makes bucladesine a robust tool for studying cAMP/PKA-dependent cellular events.
Core Mechanism of Action
The primary mechanism of action of bucladesine involves the direct and indirect elevation of intracellular cAMP levels, leading to the activation of PKA.
Direct PKA Activation via cAMP Mimicry
As a cell-permeable analog, bucladesine bypasses the need for G protein-coupled receptor (GPCR) activation of adenylyl cyclase. Once intracellular, esterases cleave the butyryl groups from bucladesine, releasing cAMP. This increase in cAMP concentration drives the activation of PKA.[1]
The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules (two to each regulatory subunit) induces a conformational change in the regulatory subunits, causing them to dissociate from and release the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate target substrate proteins on serine or threonine residues.[1]
Indirect PKA Activation via Phosphodiesterase Inhibition
Bucladesine also acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[2][3][4][5] PDEs are a superfamily of enzymes that hydrolyze cAMP to the inactive 5'-AMP. By inhibiting PDEs, bucladesine prevents the degradation of both endogenously produced cAMP and the cAMP released from its own metabolism, leading to a sustained elevation of intracellular cAMP levels and prolonged PKA activation.
Signaling Pathways
The activation of PKA by bucladesine initiates a downstream signaling cascade that culminates in diverse cellular responses.
The Canonical PKA Signaling Pathway
The following diagram illustrates the activation of PKA by bucladesine and its subsequent downstream effects.
Regulation of Gene Expression via CREB
A key downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.[1] Activated PKA translocates to the nucleus where it phosphorylates CREB at the Serine-133 residue. Phosphorylated CREB (p-CREB) then recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300, to bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[1]
Quantitative Data
While extensive research has been conducted on bucladesine, specific EC50 and Ki values for its direct interaction with PKA and various PDE isoforms are not consistently reported across the literature. The available quantitative data primarily focuses on the downstream cellular effects.
| Parameter | Value | Cell Line / System | Comments | Reference |
| IC50 (Inhibition of LPS-induced TNFα production) | 28.9 µM | RAW264.7 macrophages | This value reflects the anti-inflammatory effect, which is a downstream consequence of PKA activation. | [6] |
| Effective Concentration (Spatial Memory Improvement) | 10 µM - 100 µM | In vivo (Rat hippocampus) | Infusion into the CA1 region led to a significant reduction in escape latency and travel distance in a maze task. | [4] |
| Effective Concentration (Induction of ChAT and VAChT mRNA) | Not specified | PC12 cells | Treatment resulted in an approximate fourfold increase in mRNA levels. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of bucladesine on PKA activation and downstream signaling.
In Vitro PKA Activity Assay (Radiolabeled ATP)
This assay directly measures the catalytic activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a PKA-specific substrate (e.g., Kemptide), and [γ-³²P]ATP. Add varying concentrations of bucladesine or a vehicle control.
-
Initiate Reaction: Add purified PKA catalytic subunit to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of ³²P incorporated into the substrate and express PKA activity in units such as pmol/min/mg.
Western Blot for Phospho-CREB (p-CREB)
This method is used to detect the phosphorylation of CREB at Serine-133 in cell lysates following treatment with bucladesine.
Workflow Diagram:
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include appropriate controls (e.g., vehicle, positive control like forskolin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB at Serine-133.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total CREB or a housekeeping protein like β-actin or GAPDH).
Conclusion
This compound is a valuable pharmacological agent for the robust activation of the PKA signaling pathway. Its dual mechanism of action, combining direct cAMP mimicry with the inhibition of PDE, ensures a potent and sustained elevation of intracellular cAMP levels. This leads to the activation of PKA and the phosphorylation of a multitude of downstream targets, including the transcription factor CREB. The experimental protocols and signaling diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize bucladesine in their studies of cAMP/PKA-mediated cellular processes. Further research to elucidate the specific quantitative parameters of bucladesine's interaction with PKA and PDE isoforms will enhance its utility as a precise pharmacological probe.
References
An In-depth Technical Guide to the Phosphodiesterase (PDE) Inhibition Kinetics of Bucladesine Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a valuable tool in cellular and molecular biology research. While primarily recognized as a potent activator of Protein Kinase A (PKA), it is also frequently cited as a phosphodiesterase (PDE) inhibitor.[1][2] This guide provides a comprehensive overview of the current understanding of Bucladesine calcium's interaction with PDEs, addresses the notable absence of specific kinetic data in publicly available literature, and presents a detailed, plausible experimental protocol for determining its inhibitory profile. Furthermore, it visualizes the relevant signaling pathways and a proposed experimental workflow.
Introduction to Bucladesine and its Role in cAMP Signaling
Bucladesine (N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate) is a lipophilic derivative of cAMP, allowing it to readily cross cell membranes.[3] Once inside the cell, it is believed that esterases cleave the butyryl groups, releasing a molecule that mimics the action of endogenous cAMP.[3] This leads to the activation of cAMP-dependent signaling pathways, most notably the activation of PKA.[4][1] Its ability to bypass the need for G protein-coupled receptor (GPCR) stimulation to elevate intracellular cAMP levels makes it an invaluable tool for studying downstream signaling events.
The canonical cAMP signaling pathway, which Bucladesine influences, is pivotal in regulating a vast array of cellular processes.
Phosphodiesterase Inhibition by Bucladesine: A Review of the Evidence
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, thereby terminating their signaling.[5] By inhibiting PDEs, the intracellular concentration of cAMP can be elevated, amplifying downstream signaling. Bucladesine is widely described in product literature and some research articles as a PDE inhibitor.[1][2][6] However, a thorough review of scientific literature reveals a conspicuous absence of specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for the direct inhibition of various PDE isoforms by this compound.
One study reported an IC50 value of 28.9 µM for Bucladesine in the context of inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in RAW264.7 cells.[1] It is crucial to note that this is a measure of a downstream cellular response and not a direct enzymatic inhibition of a specific PDE isoform. The anti-inflammatory effects of Bucladesine are likely a consequence of elevated cAMP levels, which can be achieved through both PKA activation and potential PDE inhibition.
Interestingly, some research suggests a more complex role for Bucladesine in regulating PDE activity. One study found that repeated injections of dibutyryl cAMP in rats led to an increase in PDE activity in the heart, suggesting a potential feedback mechanism where prolonged elevation of cAMP induces the expression of the enzyme responsible for its degradation.
Given the lack of direct evidence for potent, specific PDE inhibition, it is plausible that the primary mechanism of action for Bucladesine is as a cAMP analog and PKA activator. Any PDE inhibitory effects may be weak, non-specific, or secondary to its primary role. To definitively characterize the PDE inhibition kinetics of this compound, rigorous enzymatic assays are required.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the biological activity of Bucladesine. It is important to reiterate that a direct measure of PDE inhibition (IC50 or Ki) is not currently available in the reviewed literature.
| Parameter | Value | Context | Source |
| IC50 | 28.9 µM | Inhibition of LPS-induced TNFα production in mouse RAW264.7 cells | [1] |
Proposed Experimental Protocol for Determining PDE Inhibition Kinetics
To address the gap in the literature, a detailed experimental protocol to determine the phosphodiesterase inhibition kinetics of this compound is proposed. This protocol is based on established methods for measuring PDE activity, such as radioassays or fluorescence-based assays.
Objective
To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against a panel of purified human phosphodiesterase isoforms (e.g., PDE1-11).
Materials
-
Purified recombinant human PDE isoforms (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.)
-
This compound
-
[³H]-cAMP or [³H]-cGMP (for radioassay)
-
Fluorescently labeled cAMP or cGMP analog (for fluorescence polarization assay)
-
Scintillation fluid and counter (for radioassay)
-
Microplate reader with fluorescence polarization capabilities
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Snake venom nucleotidase (for radioassay)
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96- or 384-well microplates
-
Multi-channel pipettes and other standard laboratory equipment
Experimental Workflow
Detailed Method (Radioassay Example)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Dilute the purified PDE enzymes in assay buffer to a concentration that results in approximately 10-30% substrate hydrolysis during the reaction time.
-
Prepare the substrate mix containing [³H]-cAMP and unlabeled cAMP in assay buffer.
-
-
Assay Procedure:
-
To each well of a microplate, add the PDE enzyme solution and the this compound dilution (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the [³H]-cAMP substrate mix to each well.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Terminate the reaction by boiling the plate or adding a stop solution.
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin or chromatography.
-
Add scintillation fluid to the samples containing the [³H]-adenosine and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE activity for each Bucladesine concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Bucladesine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Conclusion
This compound is an essential pharmacological tool for investigating cAMP-mediated signaling pathways. While it is frequently referred to as a phosphodiesterase inhibitor, there is a notable lack of direct, quantitative evidence to support this claim in the form of specific IC50 or Ki values for PDE isoforms. The primary, well-documented mechanism of action for Bucladesine is as a cell-permeable cAMP analog and a potent activator of PKA. The proposed experimental protocol provides a clear and robust framework for definitively characterizing the PDE inhibitory profile of this compound. Such studies would be of significant value to the scientific community, clarifying its mechanism of action and enabling more precise interpretation of experimental results. Until such data is available, researchers should exercise caution in attributing the observed effects of Bucladesine solely to PDE inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphodiesterases [sigmaaldrich.com]
- 6. Dibutyryl-cAMP, sodium salt [bio-gems.com]
The Advent and Utility of Bucladesine Calcium: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the discovery, mechanism of action, and application of Bucladesine calcium as a pivotal research tool in cellular signaling.
Introduction
Bucladesine, also known as Dibutyryl-cAMP (DBcAMP), is a synthetic, cell-permeable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Its development marked a significant milestone in cellular biology, providing researchers with a powerful tool to investigate the myriad of physiological processes regulated by the cAMP signaling pathway. The calcium salt of Bucladesine offers specific physicochemical properties, including solubility and stability, making it a preferred formulation for many experimental applications. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and practical applications of this compound for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of cAMP by Earl Sutherland in the late 1950s revolutionized our understanding of signal transduction. However, the direct application of cAMP in experimental systems was limited by its poor cell membrane permeability and rapid degradation by intracellular phosphodiesterases (PDEs). This necessitated the development of synthetic analogs that could overcome these limitations.
Bucladesine, or N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate, was synthesized to meet this need. The addition of two butyryl groups to the adenosine and ribose moieties increases its lipophilicity, allowing it to readily cross cell membranes.[1] Once inside the cell, endogenous esterases cleave the butyryl groups, releasing the active cAMP molecule.[1][2] This clever design allows for a sustained elevation of intracellular cAMP levels, enabling the study of downstream signaling events.
Mechanism of Action
This compound exerts its biological effects through a dual mechanism of action:
-
Activation of Protein Kinase A (PKA): As a cAMP analog, the primary mechanism of action of Bucladesine is the activation of cAMP-dependent Protein Kinase A (PKA).[3] Upon entry into the cell and subsequent conversion to cAMP, it binds to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and triggering a wide array of cellular responses.[1]
-
Inhibition of Phosphodiesterases (PDEs): In addition to activating PKA, Bucladesine also acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[3] PDEs are a superfamily of enzymes responsible for the degradation of cAMP and cGMP. By inhibiting PDEs, Bucladesine prevents the breakdown of intracellular cAMP, further potentiating and prolonging the signal initiated by its primary action.
The following diagram illustrates the signaling pathway activated by this compound:
References
The Impact of Bucladesine Calcium on Cyclic Nucleotide-Gated Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a widely utilized tool in cellular biology to investigate cAMP-mediated signaling pathways. Its primary mechanism of action involves the activation of Protein Kinase A (PKA), a key enzyme in numerous cellular processes. Cyclic nucleotide-gated (CNG) ion channels, which are critical for sensory transduction and other neuronal functions, are directly gated by the binding of cyclic nucleotides like cAMP. This technical guide provides a comprehensive overview of the interaction between bucladesine calcium and CNG channels, focusing on the established indirect mechanisms of action and discussing the potential for direct channel modulation. We will delve into the quantitative aspects of both bucladesine and CNG channel function, present detailed experimental protocols for investigating their interplay, and provide visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and CNG Channels
Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a lipophilic derivative of cAMP that can readily cross cell membranes.[1][2] Once inside the cell, it is metabolized to release cAMP, thereby increasing intracellular cAMP levels and activating downstream effectors, most notably PKA.[1][3] Bucladesine is also reported to act as a phosphodiesterase (PDE) inhibitor, which further contributes to the elevation of intracellular cAMP.[2][4]
Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play a pivotal role in visual and olfactory signal transduction.[5][6] These channels are directly activated by the binding of cAMP or cyclic guanosine monophosphate (cGMP) to a specific domain on the channel protein, leading to a conformational change that opens the ion pore.[5][7] This allows the influx of cations, including Na+, K+, and Ca2+, resulting in changes in membrane potential and intracellular calcium concentration.[5][6][8]
The relationship between bucladesine and CNG channels is of significant interest for understanding cAMP-mediated regulation of neuronal excitability and sensory processes. However, the nature of this interaction—whether it is a direct activation of the channel by bucladesine or an indirect effect mediated by other cellular components—requires careful consideration.
Quantitative Data
Due to a lack of specific studies on the direct quantitative effects of bucladesine on vertebrate CNG channels, this section presents the known quantitative parameters for bucladesine and the general properties of CNG channels separately. This data is essential for designing and interpreting experiments aimed at understanding their interaction.
Table 1: Properties of this compound
| Property | Value/Description | References |
| Synonyms | Dibutyryl-cAMP (db-cAMP), N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate | [1][2] |
| Mechanism of Action | Cell-permeable cAMP analog; increases intracellular cAMP; activates Protein Kinase A (PKA); Phosphodiesterase (PDE) inhibitor. | [1][3][4][9][10][11] |
| Molecular Weight | ~491.37 g/mol (sodium salt) | |
| Solubility | Soluble in water and DMSO. |
Table 2: General Properties of Vertebrate Cyclic Nucleotide-Gated (CNG) Channels
| Property | Description | References |
| Activation | Directly gated by binding of cAMP or cGMP. | [5][6][7] |
| Ion Permeability | Permeable to Na+, K+, and Ca2+. | [5][6][8] |
| Subunit Composition | Typically heterotetramers of A and B subunits. | [12] |
| EC50 for cAMP | Varies depending on subunit composition and channel type (typically in the µM range). | [2][3] |
| EC50 for cGMP | Generally lower than for cAMP, indicating higher sensitivity (typically in the µM range). | [2][3] |
| Regulation | Modulated by Ca2+/calmodulin and phosphorylation. | [4][12] |
Signaling Pathways and Mechanisms of Action
The primary and well-established mechanism of bucladesine's action is the elevation of intracellular cAMP, leading to the activation of PKA.[1][3] PKA is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby altering their activity.
Indirect Modulation of CNG Channels via PKA-mediated Phosphorylation
A plausible mechanism for bucladesine's impact on CNG channels is through PKA-mediated phosphorylation. While direct evidence for PKA phosphorylation of CNG channels being induced by bucladesine is limited, the principle of PKA-mediated regulation of ion channels is well-established for other channel types, such as BK channels.[13] Many ion channels, including CNG channels, contain consensus sequences for phosphorylation by kinases like PKA and PKC.[4]
The following diagram illustrates the hypothesized indirect signaling pathway:
References
- 1. cGMP inhibits L-type Ca2+ channel currents through protein phosphorylation in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subunit promotion energies for channel opening in heterotetrameric olfactory CNG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Mammalian Olfactory Cyclic Nucleotide-Gated Channels Increases Ligand Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic nucleotide gated channels as regulators of CNS development and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellsignal.com [cellsignal.com]
- 8. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-terminal Movement during Gating in Cyclic Nucleotide-modulated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoylation gates phosphorylation-dependent regulation of BK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Properties and Structure of Bucladesine Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucladesine calcium, also known as calcium N6,2'-O-dibutyryl cyclic adenosine-3',5'-monophosphate, is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3][4] As a synthetic derivative of the ubiquitous second messenger cAMP, this compound serves as a valuable tool in biomedical research to investigate the diverse cellular processes regulated by cAMP signaling.[5][6] Its enhanced lipophilicity, compared to cAMP, allows it to readily cross cell membranes and activate downstream signaling cascades.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on experimental methodologies relevant to its study.
Chemical and Physical Properties
This compound is a stable salt form of bucladesine.[4][7] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | calcium bis([(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1][2][5]dioxaphosphinin-7-yl] butanoate) | [4] |
| Synonyms | Calcium Dibutyryladenosine Cyclophosphate, Dibutyryl-cAMP Calcium Salt, DBcAMP calcium salt | [2][7] |
| Molecular Formula | C₃₆H₄₆CaN₁₀O₁₆P₂ | [4] |
| Molecular Weight | 976.83 g/mol | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO. | |
| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months. |
Chemical Structure
The chemical structure of bucladesine consists of an adenosine monophosphate core with two butyryl groups attached at the N6 position of the adenine base and the 2'-hydroxyl group of the ribose sugar. This modification increases its lipophilicity and resistance to phosphodiesterases. The calcium salt is formed by the interaction of one calcium ion with two bucladesine molecules.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by mimicking the action of endogenous cAMP.[2][5][6] It functions as a direct activator of Protein Kinase A (PKA) and an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2][3]
The canonical signaling pathway initiated by this compound is depicted below:
As illustrated, this compound enters the cell and directly activates PKA by binding to its regulatory subunits, causing the release of the active catalytic subunits. Concurrently, it inhibits PDEs, leading to an accumulation of intracellular cAMP, which further sustains PKA activation. The active PKA catalytic subunits then translocate to the nucleus and phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression and leading to various cellular responses.
Experimental Protocols
Protein Kinase A (PKA) Activation Assay
The activation of PKA by this compound can be assessed using commercially available kits or by developing an in-house assay. A common method involves measuring the phosphorylation of a specific PKA substrate.
Workflow for PKA Activation Assay:
Methodology Overview:
-
Preparation of Lysates: Cells or tissues are treated with varying concentrations of this compound for a specified time. Control groups should include untreated samples and samples treated with a known PKA activator (e.g., forskolin). After treatment, cells are lysed to extract proteins.
-
Kinase Reaction: The lysate is incubated with a specific PKA peptide substrate (e.g., Kemptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a buffer containing necessary cofactors.
-
Detection: The amount of phosphorylated substrate is quantified. If using a radiolabeled substrate, this can be done by separating the phosphorylated peptide from the unreacted ATP using phosphocellulose paper followed by scintillation counting. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA or Western blot format are common.
-
Data Analysis: The increase in substrate phosphorylation in the presence of this compound, compared to the control, indicates PKA activation.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory effect of this compound on PDE activity can be determined by measuring the rate of cAMP hydrolysis in the presence and absence of the compound.
Workflow for PDE Inhibition Assay:
Methodology Overview:
-
Enzyme Preparation: A source of PDE enzyme is required, which can be a purified recombinant enzyme or a cell/tissue lysate.
-
Inhibition Reaction: The PDE enzyme is pre-incubated with various concentrations of this compound. A known PDE inhibitor (e.g., IBMX) can be used as a positive control.
-
Substrate Addition: The reaction is initiated by adding a known amount of cAMP, which is often radiolabeled ([³H]-cAMP) or fluorescently tagged.
-
Detection: The amount of cAMP remaining or the amount of product (AMP) formed is measured. For radiolabeled assays, this typically involves separation of the substrate and product by chromatography followed by scintillation counting.
-
Data Analysis: A decrease in the rate of cAMP hydrolysis in the presence of this compound indicates PDE inhibition. The IC₅₀ value can be calculated to determine the potency of inhibition.
Western Blot Analysis of CREB Phosphorylation
A common method to confirm the downstream effects of PKA activation by this compound is to measure the phosphorylation of CREB at Serine 133.
Methodology Overview:
-
Cell Treatment and Lysis: Cells are treated with this compound for various time points and at different concentrations. After treatment, cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB at Ser133). A separate blot should be performed with an antibody for total CREB to serve as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Signal Detection and Analysis: The signal is detected using an appropriate method (e.g., chemiluminescence or fluorescence imaging). The intensity of the pCREB band is normalized to the total CREB band to determine the relative increase in CREB phosphorylation.
Conclusion
This compound is a potent and versatile research tool for studying cAMP-mediated signaling pathways. Its ability to permeate cell membranes and activate PKA makes it an invaluable compound for elucidating the role of this critical second messenger in a wide range of physiological and pathological processes. The experimental approaches outlined in this guide provide a foundation for researchers to investigate the multifaceted effects of this compound in their specific systems of interest. A thorough understanding of its chemical properties and mechanism of action is crucial for the design and interpretation of these experiments.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. promega.com [promega.com]
- 7. selleck.co.jp [selleck.co.jp]
Methodological & Application
Application Notes and Protocols for Inducing Neurite Outgrowth in Primary Neurons with Bucladesine and Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of functional neural circuits. The intricate orchestration of this process is governed by a complex interplay of intracellular signaling pathways. Among the key regulators are cyclic adenosine monophosphate (cAMP) and calcium ions (Ca²⁺). Bucladesine, a cell-permeable analog of cAMP, is a potent inducer of neurite outgrowth by activating the cAMP-dependent protein kinase A (PKA) pathway. Independently, intracellular calcium levels are critical, with an optimal concentration range being essential for growth cone motility and neurite extension.
These application notes provide a detailed overview and experimental protocols for utilizing a bucladesine and calcium-based approach to promote neurite outgrowth in primary neuron cultures. The information compiled herein is intended to guide researchers in designing and executing experiments to study neuronal development, screen for neuroactive compounds, and investigate mechanisms of neural regeneration.
Signaling Pathways in Neurite Outgrowth
The induction of neurite outgrowth by bucladesine and calcium involves the convergence of two major signaling cascades on the neuronal cytoskeleton.
Bucladesine-cAMP-PKA Pathway: Bucladesine elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates a multitude of downstream targets that contribute to the reorganization of the cytoskeleton, a prerequisite for neurite extension.[3]
Calcium Signaling Pathway: Intracellular calcium concentration ([Ca²⁺]i) is a critical determinant of growth cone behavior.[4] An optimal range of [Ca²⁺]i is necessary for neurite elongation, a concept known as the "calcium set-point hypothesis".[4] Calcium exerts its effects through various downstream effectors, including Calmodulin-dependent protein kinase II (CaMKII), which plays a role in cytoskeletal dynamics.[5]
Crosstalk and Convergence: The cAMP/PKA and Ca²⁺/CaMKII pathways are not independent but engage in significant crosstalk. For instance, PKA can modulate the activity of calcium channels, influencing Ca²⁺ influx.[6] Both pathways can converge on the regulation of Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin and microtubule cytoskeleton in the growth cone.[7][8] The coordinated action of these pathways fine-tunes the cytoskeletal rearrangements necessary for neurite formation and elongation.
Data Presentation
The following tables summarize quantitative data on the effects of cAMP analogs and calcium on neurite outgrowth in primary neurons and neuronal cell lines.
Table 1: Effect of cAMP Analogs on Neurite Outgrowth
| Cell Type | Compound | Concentration | Effect on Neurite Outgrowth | Reference |
| Neural Stem/Progenitor Cells | Dibutyryl-cAMP (dbcAMP) | 1 mM | 54±5% of cells differentiated into neurons | [9] |
| Neural Stem/Progenitor Cells | Dibutyryl-cAMP (dbcAMP) | 4 mM | 94.5±0.5% of cells differentiated into neurons | [10] |
| PC12 Cells | Forskolin | 0.01 - 0.1 µM | Induced neurite-like processes after 2-5 days | [11] |
| PC12 Cells | Forskolin | 1.0 - 10 µM | Rapid morphological changes (within 3 hours) | [11] |
| Human NT2 Neurons | 8-Br-cAMP | Not specified | Increased neurite length | [12] |
| Rat Motor Neurons | Dibutyryl-cAMP (dbcAMP) | Not specified | Increased neurite outgrowth and extension | [13] |
Table 2: The Role of Calcium in Neurite Outgrowth
| Cell Type | Condition | Observation | Reference |
| Rat Sensory Neurons | Varied [Ca²⁺]i (0-60 nM) | Maximal neurite outgrowth at 35 nM [Ca²⁺]i | [7] |
| Helisoma Buccal Neurons | Calcium ionophore A23187 | Suppressed outgrowth in all neurons | [8] |
| Neural Precursor Cells | Low Ca²⁺ medium | Significantly decreased neurite length | [11] |
| Neural Precursor Cells | KCl-induced depolarization | Significantly longer neurites | [11] |
Experimental Protocols
The following are detailed protocols for primary neuron culture and the induction of neurite outgrowth using bucladesine and modulation of calcium.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos, a common model for studying neurite outgrowth.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates and glass coverslips
Procedure:
-
Preparation of Coated Coverslips:
-
Aseptically place glass coverslips in a 24-well plate.
-
Coat coverslips with 100 µg/mL poly-D-lysine or poly-L-lysine in sterile water overnight at room temperature.
-
Wash coverslips three times with sterile water and allow to dry completely.
-
(Optional) For enhanced attachment and outgrowth, subsequently coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate the laminin solution before plating cells.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a 15 mL conical tube and incubate in 5 mL of 0.25% trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of plating medium (Neurobasal with 10% FBS).
-
Gently centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in Neurobasal medium containing DNase I (100 U/mL).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating and Culture:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto the coated coverslips at a density of 50,000 to 100,000 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Repeat this half-medium change every 2-3 days.
-
Protocol 2: Induction of Neurite Outgrowth
This protocol outlines the treatment of primary neurons with bucladesine and the modulation of extracellular calcium to promote neurite outgrowth.
Materials:
-
Primary neuron cultures (from Protocol 1)
-
Bucladesine (or Dibutyryl-cAMP) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M in sterile water)
-
Neurobasal medium
Procedure:
-
Preparation of Treatment Media:
-
Prepare fresh treatment media for each experimental condition by diluting the stock solutions of bucladesine and/or CaCl₂ into pre-warmed Neurobasal medium.
-
Bucladesine Treatment: A typical starting concentration range for bucladesine or its analogs (like dbcAMP) is 0.1 mM to 1 mM.[10][13] A dose-response experiment is recommended to determine the optimal concentration for your specific primary neuron type.
-
Calcium Modulation: To investigate the role of calcium, the extracellular CaCl₂ concentration in the culture medium can be adjusted. Standard Neurobasal medium contains approximately 1.8 mM CaCl₂. To test the effect of elevated calcium, you can supplement the medium with additional CaCl₂ (e.g., to final concentrations of 2.5 mM, 5 mM).
-
Combined Treatment: Prepare media containing both the desired concentration of bucladesine and the adjusted concentration of CaCl₂.
-
-
Treatment of Neurons:
-
After the primary neurons have been in culture for 24-48 hours and have adhered to the substrate, carefully aspirate half of the existing culture medium.
-
Gently add an equal volume of the prepared treatment medium to each well.
-
Incubate the treated cultures for the desired duration. A typical time course for observing significant neurite outgrowth is 24 to 72 hours.
-
Protocol 3: Quantification of Neurite Outgrowth
This protocol describes a standard method for fixing, staining, and quantifying neurite outgrowth.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin)
Procedure:
-
Fixation and Immunostaining:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin, diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.
-
Use image analysis software to quantify neurite outgrowth. Common parameters to measure include:
-
Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.
-
Length of the longest neurite: The length of the primary axon or longest dendrite.
-
Number of primary neurites per neuron: The number of neurites extending directly from the soma.
-
Number of branch points per neuron: The number of locations where a neurite bifurcates.
-
Percentage of neurite-bearing cells: The proportion of cells in a field that have at least one neurite longer than the diameter of the cell body.
-
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for investigating the roles of bucladesine and calcium in promoting neurite outgrowth in primary neurons. By carefully controlling experimental conditions and employing quantitative analysis, researchers can gain valuable insights into the molecular mechanisms governing neuronal development and identify potential therapeutic strategies for neurodegenerative diseases and nerve injury. The provided signaling pathway diagrams and summary data tables serve as a foundation for experimental design and data interpretation in this exciting area of neuroscience research.
References
- 1. cAMP analogs promote survival and neurite outgrowth in cultures of rat sympathetic and sensory neurons independently of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP promotes neurite outgrowth and extension through protein kinase A but independently of Erk activation in cultured rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 5. Microtubule-Associated Type II Protein Kinase A Is Important for Neurite Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Co-Culture Method to Study Neurite Outgrowth in Response to Dental Pulp Paracrine Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GAPs and GEFs: Controling switches in endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurite outgrowth in individual neurons of a neuronal population is differentially regulated by calcium and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dibutyryl Cyclic-AMP on Survival and Neuronal Differentiation of Neural Stem/Progenitor Cells Transplanted into Spinal Cord Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF Activates CaMKIV and PKA in Parallel to Block MAGmediated Inhibition of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modular regulation of Rho family GTPases in development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Bucladesine Calcium for Stem Cell Differentiation into Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bucladesine calcium, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), for the directed differentiation of various stem cell types into neurons. This document outlines the underlying mechanism of action, detailed experimental protocols, and expected outcomes, serving as a valuable resource for neuroscience research and the development of cell-based therapies for neurological disorders.
Introduction
This compound, also known as dibutyryl-cAMP (dbcAMP), is a powerful tool in cellular and molecular biology, particularly in the field of regenerative medicine.[1] Its ability to readily cross cell membranes and elevate intracellular cAMP levels makes it an effective agent for activating the cAMP signaling pathway.[1] This pathway is pivotal in numerous cellular processes, including the regulation of gene expression, cell growth, and differentiation.[2] In the context of stem cell biology, bucladesine is frequently employed to induce neuronal differentiation, promoting the expression of neuronal phenotypes and the development of neuron-like morphologies.[3]
Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
This compound exerts its effects by mimicking endogenous cyclic AMP (cAMP).[1] Once inside the cell, it is metabolized to release active cAMP, which then activates Protein Kinase A (PKA).[1][2] The activated catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).[4] Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes associated with neuronal differentiation and survival.[4][5]
Caption: this compound signaling pathway for neuronal differentiation.
Quantitative Data Summary
The efficiency of bucladesine-induced neuronal differentiation can vary depending on the stem cell type, concentration of bucladesine, duration of treatment, and the presence of other inducing agents. The following table summarizes quantitative data from various studies.
| Stem Cell Type | Bucladesine (dbcAMP) Concentration | Treatment Duration | Other Factors | Neuronal Marker | Differentiation Efficiency (% Positive Cells) | Reference |
| Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days | - | βIII-tubulin | Up to 85% | [6][7] |
| Embryonal Carcinoma Cells (P19S18O1A1) | Not specified | - | - | Neurofilament protein, Neuron-specific enolase | Significant population | [3] |
| Human Neuroblastoma Cells (NB69) | 2 mM | - | - | Tyrosine Hydroxylase (TH) | Increased number of TH-immunoreactive neurons | [8] |
| Mesenchymal Stem Cells (MSCs) | 100 µM | 4 or 8 days | I-BET151, CHIR99021, Forskolin, RepSox, Y-27632 | TUJ1, MAP2 | Not specified | Not specified in snippets |
| Adipose-Derived Stem Cells (ADSCs) | Not specified | 24 hours | Forskolin, KCl, Valproic acid, Hydrocortisone, Insulin | MAP2, β-tubulin III, NeuN | Not specified | [9] |
Experimental Protocols
The following are generalized protocols for the neuronal differentiation of Mesenchymal Stem Cells (MSCs) and Induced Pluriopotent Stem Cells (iPSCs) using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Pre-induction Medium: MSC Growth Medium supplemented with 1 mM β-mercaptoethanol (BME)
-
Neuronal Induction Medium: Neurobasal medium supplemented with B27, N2, 2 mM L-glutamine, and 0.5-1.0 mM this compound.
-
Poly-L-lysine or Poly-D-lysine coated culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-βIII-tubulin (Tuj1), anti-MAP2, anti-NeuN)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure:
-
Cell Seeding: Culture MSCs in MSC Growth Medium on standard tissue culture plates. When cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them onto Poly-L-lysine or Poly-D-lysine coated plates at a density of 2 x 104 cells/cm2.
-
Pre-induction (Optional but Recommended): After 24 hours, replace the MSC Growth Medium with Pre-induction Medium and culture for another 24 hours. This step can enhance the subsequent differentiation efficiency.
-
Neuronal Induction: Aspirate the Pre-induction Medium and add the Neuronal Induction Medium containing this compound.
-
Culture and Medium Change: Culture the cells in the Neuronal Induction Medium for 7-14 days. Change half of the medium every 2-3 days.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells daily under a phase-contrast microscope for changes in morphology, such as cell body rounding, neurite outgrowth, and formation of a network-like structure.
-
Immunocytochemistry: After the induction period, fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific binding. Incubate with primary antibodies against neuronal markers overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI and visualize under a fluorescence microscope.
-
Quantitative PCR (qPCR): Extract total RNA from the differentiated cells and perform reverse transcription to synthesize cDNA. Use qPCR to quantify the expression levels of neuronal marker genes (e.g., TUBB3, MAP2, NEUN).
-
Protocol 2: Neuronal Differentiation of Induced Pluripotent Stem Cells (iPSCs)
Materials:
-
Human Induced Pluripotent Stem Cells (iPSCs)
-
iPSC maintenance medium (e.g., mTeSR1)
-
Matrigel or Geltrex coated plates
-
Neural Induction Medium (NIM): DMEM/F12 with N2 supplement, B27 supplement, 2 mM L-glutamine, and dual SMAD inhibitors (e.g., SB431542 and Noggin).
-
Neuronal Differentiation Medium (NDM): Neurobasal medium with B27 supplement, 2 mM L-glutamine, 20 ng/mL BDNF, 20 ng/mL GDNF, and 0.5 mM this compound.
-
Cell detachment solution (e.g., Accutase)
-
Other materials for analysis as listed in Protocol 1.
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel or Geltrex coated plates in iPSC maintenance medium.
-
Neural Induction: When iPSC colonies are 70-80% confluent, switch to Neural Induction Medium. Culture for 7-10 days, changing the medium daily. This will induce the formation of neural rosettes.
-
Neural Progenitor Cell (NPC) Expansion: Dissociate the neural rosettes using Accutase and re-plate the resulting NPCs on Poly-L-ornithine and laminin-coated plates in a suitable NPC expansion medium.
-
Neuronal Differentiation: To initiate terminal differentiation, replace the NPC expansion medium with Neuronal Differentiation Medium containing this compound.
-
Maturation: Culture the cells in the Neuronal Differentiation Medium for 14-21 days for maturation. Change half of the medium every 3-4 days.
-
Assessment of Differentiation: Follow the same procedures for morphological analysis, immunocytochemistry, and qPCR as described in Protocol 1 to evaluate the extent of neuronal differentiation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the differentiation of stem cells into neurons using this compound and subsequent analysis.
Caption: General experimental workflow for neuronal differentiation.
Troubleshooting and Considerations
-
Low Differentiation Efficiency: Optimize the concentration of this compound and the duration of treatment. Ensure the health and quality of the starting stem cell population. Consider the use of additional inducing factors or a pre-induction step.
-
Cell Death: High concentrations of bucladesine can be cytotoxic. If significant cell death is observed, reduce the concentration. Ensure proper cell seeding density as sparse or overly confluent cultures can affect cell viability.
-
Variability between Experiments: Stem cell differentiation is a complex process and can be influenced by many factors, including lot-to-lot variability of reagents and subtle changes in culture conditions. Maintain consistent protocols and use well-characterized cell lines.
-
Confirmation of Neuronal Identity: Rely on a panel of neuronal markers to confirm differentiation. Early markers like βIII-tubulin (Tuj1) indicate neuronal commitment, while later markers like MAP2 and NeuN suggest maturation. Functional assays, such as calcium imaging or electrophysiology, can provide further evidence of neuronal function.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to generate neuronal populations from various stem cell sources, advancing our understanding of neurogenesis and paving the way for novel therapeutic strategies for neurological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of NGF and dibutyryl cAMP on neuronal differentiation of embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:CREB cAMP neuron pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dibutyryl cyclic-AMP on survival and neuronal differentiation of neural stem/progenitor cells transplanted into spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dibutyryl cyclic AMP and retinoic acid on the differentiation of dopamine neurons: prevention of cell death by dibutyryl cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuron-like Differentiation of Adipose-Derived Stem Cells From Infant Piglets in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Bucladesine Calcium for In Vitro PKA Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] It functions as a selective activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling pathways that regulate a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] Bucladesine's lipophilic nature allows it to cross cell membranes more readily than cAMP. Once inside the cell, it is believed to be converted to monobutyryl-cAMP and subsequently to cAMP, which then activates PKA. It can also directly activate PKA by binding to the regulatory subunits of the PKA holoenzyme, causing the release of the active catalytic subunits.[1] Additionally, Bucladesine can act as a phosphodiesterase (PDE) inhibitor, which further elevates intracellular cAMP levels.[1] These properties make Bucladesine a valuable tool for studying PKA-mediated signaling events in both cell-based and in vitro systems.
Determining the optimal concentration of Bucladesine calcium for in vitro PKA activation is crucial for obtaining reliable and reproducible experimental results. This document provides comprehensive application notes, a summary of effective concentrations from various studies, and a detailed protocol for an in vitro PKA kinase assay to guide researchers in this process.
Mechanism of PKA Activation by Bucladesine
The activation of PKA by Bucladesine follows a well-established signaling pathway. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity. Bucladesine, mimicking the action of endogenous cAMP, binds to the regulatory subunits. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate their target substrate proteins on serine or threonine residues.
Quantitative Data Summary
The effective concentration of Bucladesine for PKA activation can vary significantly depending on the experimental system (e.g., purified enzyme vs. cell-based assay). Below is a summary of concentrations used in various studies. It is important to note that a definitive EC50 for this compound in a purified in vitro PKA enzymatic assay is not consistently reported in the literature. The provided values should be used as a starting point for optimization.
| Experimental System | Cell/Enzyme Type | Bucladesine Concentration | Observed Effect | Reference |
| In Vitro (Cell Lysate) | CHO Cells | 1 µM (cAMP) | Maximal phosphorylation of PKA targets | [3] |
| Cell-based Assay | Bovine Bronchial Epithelial Cells | 100 nM | Increased PKA activity | [4] |
| Cell-based Assay | NIH 3T3 Cells | Not specified | PKA activation | [2] |
| Cell-based Assay | Rat Pulmonary Microvascular Endothelial Cells | N/A (N6-monobutyryl cAMP used) | PKA-mediated activation of PDE4 | [5] |
| Cell-based Assay | Human Mesenchymal Stem Cells | 1 mM | PKA activation and osteogenic differentiation | [6] |
| Cell-based Assay | Bladder Cancer Cells | Not specified | PKA pathway activation | [7] |
| In Vitro (Tubule Suspension) | Rabbit Kidney Proximal Tubules | 100 µM | Inhibition of PAH uptake via PKA pathway | [8] |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay (Non-Radioactive, ELISA-based)
This protocol provides a general framework for determining the optimal concentration of this compound for activating purified PKA in vitro. This method utilizes a specific PKA substrate peptide coated on a microtiter plate and a phospho-specific antibody for detection.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate microtiter plate (e.g., coated with Kemptide, LRRASLG)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Phospho-PKA Substrate Antibody (specific for the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a dilution series of this compound in Kinase Assay Buffer. A suggested starting range is 10 nM to 1 mM.
-
Prepare the ATP solution in Kinase Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the primary and secondary antibodies according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add a constant amount of purified PKA holoenzyme to each well of the PKA substrate microtiter plate.
-
Add the different concentrations of this compound to the respective wells. Include a no-Bucladesine control.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by washing the wells three times with Wash Buffer.
-
Add the diluted phospho-PKA substrate primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with Wash Buffer.
-
Add the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add the TMB substrate to each well and incubate in the dark at room temperature until sufficient color development.
-
Stop the color development by adding the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no PKA).
-
Plot the absorbance as a function of the this compound concentration.
-
Determine the optimal concentration from the dose-response curve (e.g., the concentration that gives maximal or near-maximal activation).
-
Protocol 2: Considerations for Cell-Based Assays
When using this compound in cell-based assays, several additional factors must be considered:
-
Cell Permeability: Bucladesine is designed to be cell-permeable, but the efficiency of uptake can vary between cell types.
-
Intracellular Conversion: The rate of conversion of Bucladesine to active cAMP can differ, affecting the kinetics of PKA activation.
-
Phosphodiesterase (PDE) Activity: The endogenous PDE activity in the cell line will influence the overall intracellular cAMP levels. As Bucladesine can also inhibit PDEs, this can lead to a more potent and sustained PKA activation.
-
Toxicity: High concentrations of Bucladesine or prolonged exposure may lead to cellular toxicity. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for the specific cell line and experimental duration.
Recommended Approach for Cell-Based Assays:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a broad range of Bucladesine concentrations (e.g., 1 µM to 1 mM) and a time-course experiment (e.g., 30 minutes to 24 hours) to determine the optimal concentration and incubation time for maximal PKA activation without inducing cytotoxicity.
-
Assessment of PKA Activation: PKA activation can be assessed by various methods, including:
-
Western Blotting: Using antibodies against phosphorylated PKA substrates such as CREB (at Ser133) or VASP.
-
FRET-based biosensors: Genetically encoded reporters like AKAR can be used to monitor PKA activity in live cells.
-
Immunofluorescence: To visualize the translocation of the PKA catalytic subunit to the nucleus or other cellular compartments.
-
Conclusion
This compound is a potent and versatile tool for the in vitro activation of PKA. While a single optimal concentration cannot be universally prescribed, the information and protocols provided in this document offer a comprehensive guide for researchers to determine the most effective concentration for their specific experimental needs. For in vitro enzymatic assays, a starting concentration range of 10 µM to 100 µM is recommended for initial testing. For cell-based assays, a broader range of 1 µM to 1 mM should be evaluated, taking into account cell type-specific differences and potential cytotoxicity. Careful optimization of the Bucladesine concentration will ensure the generation of accurate and meaningful data in studies of PKA-mediated signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and induction of cyclic AMP phosphodiesterase (PDE4) in rat pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of cyclic AMP/PKA pathway inhibits bladder cancer cell invasion by targeting MAP4-dependent microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of activation of protein kinase A and of protein kinase C on the kinetics of the renal basolateral PAH transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating SH-SY5Y Cells with Bucladesine Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and neuropharmacology.[1][2] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype upon treatment with various agents.[1][2][3] This differentiation is characterized by morphological changes, such as the extension of neurites, and the increased expression of neuronal markers.[3][4] One such inducing agent is Bucladesine, a cell-permeable analog of cyclic AMP (cAMP). This document provides a detailed protocol for the treatment of SH-SY5Y cells with Bucladesine calcium to induce neuronal differentiation. The protocols and data presented are primarily based on studies using the closely related compound, dibutyryl-cAMP (dbcAMP), due to the limited availability of specific quantitative data for this compound.[5][6] Bucladesine, as a salt of dbcAMP, is expected to elicit similar cellular responses.
Key Applications:
-
Neurodifferentiation Studies: Inducing a neuronal phenotype to study the molecular and morphological changes associated with neuronal development.
-
Neurotoxicity and Neuroprotection Assays: Differentiated SH-SY5Y cells provide a more relevant model for mature neurons in screening for neurotoxic compounds and identifying neuroprotective agents.
-
Drug Discovery: A robust and reproducible neuronal cell model for high-throughput screening of compounds targeting the central nervous system.
-
Disease Modeling: Differentiated cells can be used to model aspects of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating SH-SY5Y cells with a cAMP analog like Bucladesine, based on published data for dbcAMP.
Table 1: Dose-Dependent Effect of dbcAMP on Neurite Outgrowth and Neuronal Marker Expression in SH-SY5Y Cells (72-hour treatment)
| dbcAMP Concentration (mM) | Percentage of Cells with Neurites >30 µm | GAD65 Positive Cells (%) |
| 0 (Control) | 31.4 ± 4.2 | 10.2 ± 2.1 |
| 0.3 | 40.1 ± 5.7 | 22.1 ± 2.4 |
| 0.6 | 47.5 ± 6.2 | 46.9 ± 3.2 |
| 1.0 | 73.1 ± 3.2 | 70.7 ± 3.4 |
| 2.0 | 74.3 ± 6.1 | 72.3 ± 3.7 |
Data adapted from a study on the differentiation of SH-SY5Y cells into GABAergic-like cells, indicating that 1.0 mM is an optimal concentration for inducing neurite outgrowth and expression of the neuronal marker GAD65.[7]
Table 2: Effect of dbcAMP on Neuronal Marker Expression (3-day treatment)
| Treatment | TH-Positive Cells (%) | Intracellular Noradrenaline Content |
| Control | Baseline | Baseline |
| 1 mM dbcAMP | Significantly Increased | Increased |
| 10 µM Retinoic Acid | Increased | No significant change |
This table summarizes findings that 1mM dbcAMP for 3 days induces a noradrenergic phenotype in SH-SY5Y cells, indicated by an increase in Tyrosine Hydroxylase (TH) positive cells and noradrenaline content.[6]
Table 3: Cell Viability of SH-SY5Y Cells after Treatment with dbcAMP
| dbcAMP Concentration (mM) | Cell Viability (% of Control) after 4 days |
| 0 (Control) | 100 |
| 0.5 | ~190 |
| 10 | ~75 |
Note: Treatment with a low concentration of dbcAMP (0.5 mM) can increase proliferation, while higher concentrations can be inhibitory.[8] It is crucial to determine the optimal concentration for differentiation without significant cytotoxicity.
Experimental Protocols
1. General Culture of SH-SY5Y Cells
This protocol outlines the standard procedure for maintaining undifferentiated SH-SY5Y cells.
-
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of Growth Medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh Growth Medium.
-
Seed new flasks at a ratio of 1:3 to 1:6.
-
2. Differentiation Protocol with this compound
This protocol describes the induction of neuronal differentiation in SH-SY5Y cells using this compound.
-
Materials:
-
SH-SY5Y cells, cultured as described above
-
Differentiation Medium: Base medium (e.g., DMEM/F12) with a reduced serum concentration (e.g., 1-2% FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
This compound (or dbcAMP as a substitute)
-
6-well or 24-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells into the desired culture plates at a density of 2-5 x 10⁴ cells/cm². Allow the cells to adhere and grow for 24 hours in Growth Medium.
-
After 24 hours, aspirate the Growth Medium and replace it with Differentiation Medium containing the desired concentration of this compound (a starting concentration of 1 mM is recommended based on dbcAMP studies).[5][6]
-
Incubate the cells for 3-7 days, replacing the medium with fresh Differentiation Medium containing this compound every 2-3 days.
-
Monitor the cells daily for morphological changes, such as neurite outgrowth.
-
After the desired treatment period, the differentiated cells are ready for downstream applications.
-
3. Assessment of Neuronal Differentiation
a) Immunofluorescence Staining for βIII-Tubulin
-
Procedure:
-
Culture and differentiate SH-SY5Y cells on glass coverslips in 24-well plates.
-
After differentiation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against βIII-Tubulin (a neuronal marker) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
b) Western Blot for Growth-Associated Protein 43 (GAP-43)
-
Procedure:
-
Culture and differentiate SH-SY5Y cells in 6-well plates.
-
After differentiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GAP-43 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the GAP-43 signal to a loading control like GAPDH or β-actin.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Bucladesine-induced differentiation of SH-SY5Y cells.
Bucladesine-Induced Signaling Pathway
Caption: Proposed signaling pathway for Bucladesine-induced differentiation in SH-SY5Y cells.
References
- 1. Quantifying Morphology of a Differentiating Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptation of cAMP signaling system in SH-SY5Y neuroblastoma cells following expression of a constitutively active stimulatory G protein alpha, Q227L Gsalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibutyryl cyclic AMP induces differentiation of human neuroblastoma SH-SY5Y cells into a noradrenergic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]
- 8. Dibutyryl cAMP stimulates the proliferation of SH-SY5Y human neuroblastoma cells by up-regulating Skp2 protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bucladesine Calcium in CREB Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[1][2] Bucladesine calcium is the calcium salt of this compound. Its lipophilic nature allows it to readily cross cell membranes, where it is metabolized by intracellular esterases to release active cAMP.[1] This leads to a direct increase in intracellular cAMP levels, bypassing the need for upstream receptor activation of adenylyl cyclase.[1]
One of the primary downstream effectors of cAMP is Protein Kinase A (PKA).[1] The elevation of intracellular cAMP by Bucladesine leads to the activation of PKA, which in turn phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein) at the serine 133 residue.[1] Phosphorylation of CREB at Ser133 is a critical event that promotes its binding to cAMP response elements (CREs) in the promoter regions of target genes, leading to the modulation of gene expression.[1] Consequently, Bucladesine is a valuable tool for investigating the cAMP/PKA/CREB signaling cascade and its role in various cellular processes.
These application notes provide a detailed protocol for utilizing this compound in a cell-based CREB phosphorylation assay, a common method for quantifying the activation of this signaling pathway.
Signaling Pathway of Bucladesine-Induced CREB Phosphorylation
Bucladesine acts as a direct activator of the cAMP signaling pathway, leading to the phosphorylation of CREB. The key steps are outlined in the diagram below.
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines can be used to study CREB phosphorylation, including neuronal cells (e.g., SH-SY5Y, PC12), fibroblasts (e.g., NIH 3T3), and epithelial cells (e.g., HEK293). The choice of cell line should be guided by the research question. It is important to note that the responsiveness to Bucladesine can be cell-type dependent.[3]
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
On the day of the experiment, gently aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add serum-free or low-serum medium to the cells and incubate for 2-4 hours to reduce basal signaling.
-
Prepare a stock solution of this compound in the appropriate vehicle. A 10 mM stock in sterile water or DMSO is common.[4]
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Also, prepare a vehicle control.
-
Aspirate the starvation medium and add the Bucladesine dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 15 min, 30 min, 1 hour, 2 hours). A time-course experiment is recommended to determine the optimal stimulation time.
Cell-Based ELISA for Phospho-CREB (Ser133)
This protocol is a general guideline for a cell-based ELISA. Commercially available kits are recommended and their specific instructions should be followed.[5]
Materials:
-
96-well plate with treated cells
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB (for normalization)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
After Bucladesine treatment, carefully aspirate the medium.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature.
-
Aspirate the fixing solution and wash the wells three times with wash buffer.
-
Quench endogenous peroxidase activity by adding 100 µL of quenching solution and incubating for 20 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody (phospho-CREB or total CREB) to the appropriate wells. Incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables provide a template for presenting quantitative data from a Bucladesine-induced CREB phosphorylation assay. The values presented are for illustrative purposes and will vary depending on the cell line and experimental conditions.
Table 1: Dose-Response of this compound on CREB Phosphorylation
| This compound (µM) | Absorbance at 450 nm (pCREB) | Absorbance at 450 nm (Total CREB) | Normalized pCREB/Total CREB Ratio | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.150 | 1.200 | 0.125 | 1.0 |
| 1 | 0.250 | 1.190 | 0.210 | 1.7 |
| 10 | 0.600 | 1.210 | 0.496 | 4.0 |
| 100 | 1.100 | 1.180 | 0.932 | 7.5 |
| 1000 | 1.350 | 1.205 | 1.120 | 9.0 |
Table 2: Time-Course of CREB Phosphorylation with 100 µM this compound
| Time (minutes) | Absorbance at 450 nm (pCREB) | Absorbance at 450 nm (Total CREB) | Normalized pCREB/Total CREB Ratio | Fold Change vs. Time 0 |
| 0 | 0.145 | 1.195 | 0.121 | 1.0 |
| 15 | 0.850 | 1.200 | 0.708 | 5.8 |
| 30 | 1.150 | 1.185 | 0.971 | 8.0 |
| 60 | 0.950 | 1.210 | 0.785 | 6.5 |
| 120 | 0.550 | 1.190 | 0.462 | 3.8 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a CREB phosphorylation assay using this compound.
References
- 1. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]
- 2. Activity-dependent CREB phosphorylation: convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Bucladesine Calcium in Modulating Macrophage Inflammatory Responses
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the use of bucladesine and the role of calcium in modulating inflammatory responses in macrophages.
Introduction
Macrophages are key players in the innate immune system, orchestrating inflammatory responses to pathogens and tissue damage. Their functional plasticity allows them to adopt different activation states, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. Dysregulation of macrophage activation is implicated in a wide range of inflammatory diseases. Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), has emerged as a potent modulator of macrophage function, primarily by activating Protein Kinase A (PKA).[1][2] Concurrently, intracellular calcium (Ca²⁺) signaling is a critical regulator of numerous macrophage functions, including cytokine production and phagocytosis.[3][4] Understanding the interplay between the cAMP-PKA pathway, influenced by bucladesine, and calcium signaling is crucial for developing novel therapeutic strategies to control inflammation.
Mechanism of Action
Bucladesine, also known as dibutyryl-cAMP (db-cAMP), readily crosses the cell membrane due to its lipophilic nature.[1] Once inside the cell, it is metabolized to release active cAMP, leading to a direct increase in intracellular cAMP levels.[1] This elevation in cAMP activates PKA, which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][5] Activated PKA can also inhibit the pro-inflammatory NF-κB signaling pathway.[5] This signaling cascade ultimately shifts macrophage polarization towards an M2 phenotype, characterized by the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the enhancement of anti-inflammatory cytokines (e.g., IL-10).[2][6]
Calcium signaling in macrophages is complex and context-dependent. Toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS) can trigger changes in intracellular calcium levels.[7] While calcium influx can be associated with pro-inflammatory responses, it is also essential for processes like phagocytosis and the resolution of inflammation.[3][8][9][10] There is evidence of a Ca²⁺-cAMP-PKA oscillatory circuit, suggesting a close interaction between these two critical second messengers in regulating cellular responses.[11]
Data Presentation
The following tables summarize the expected quantitative effects of bucladesine on inflammatory markers in macrophages, based on available literature.
Table 1: Effect of Bucladesine on Cytokine Secretion by LPS-Stimulated Macrophages
| Cytokine | Expected Change with Bucladesine Treatment | Reference |
| TNF-α | ↓ (Decrease) | [2][6] |
| IL-6 | ↓ (Decrease) | [2][6] |
| IL-10 | ↑ (Increase) | [2][6] |
| IL-1β | ↓ (Decrease) | [12] |
Table 2: Effect of Bucladesine on Macrophage Phenotypic Markers
| Marker | Phenotype | Expected Change with Bucladesine Treatment | Reference |
| Arginase-1 (Arg-1) | M2 | ↑ (Increase) | [2][6] |
| CD206 (Mannose Receptor) | M2 | ↑ (Increase) | [2][6] |
| Ym-1 | M2 | ↑ (Increase) | [2][6] |
| iNOS (NOS2) | M1 | ↓ (Decrease) | [13] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammatory Response Assay
This protocol describes a method to assess the effect of bucladesine on cytokine production by macrophages stimulated with lipopolysaccharide (LPS).[14][15][16]
Materials:
-
Mouse macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Bucladesine sodium salt
-
12-well cell culture plates
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Cell Culture: Culture macrophages in complete DMEM medium in petri dishes at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Harvest adherent macrophages without using enzymes. Resuspend cells in fresh medium and count them. Seed 100,000 macrophages per well in a 12-well plate.[14]
-
Treatment: Prepare different concentrations of bucladesine in complete DMEM. Add the bucladesine solutions to the respective wells. Include a vehicle control (medium only).
-
Stimulation: Prepare a stock solution of LPS. Stimulate the macrophages by adding LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).[14]
-
Incubation: Incubate the plate at 37°C for 16-18 hours.[14][15]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet any detached cells.[14]
-
Cytokine Analysis: Use the clear supernatant to measure the concentrations of TNF-α and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Assessment of Macrophage Polarization by RT-PCR
This protocol outlines the steps to analyze the expression of M1 and M2 macrophage markers after treatment with bucladesine.
Materials:
-
Cultured and treated macrophages (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1 [CD206]) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Lysis and RNA Extraction: After the desired treatment and incubation period, lyse the macrophages directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes, normalized to the housekeeping gene.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: Bucladesine increases intracellular cAMP, activating PKA to promote an anti-inflammatory response.
Caption: Experimental workflow for assessing bucladesine's effect on macrophage inflammation.
References
- 1. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]
- 2. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purinergic and Calcium Signaling in Macrophage Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Modulation of Macrophage Inflammatory and Pro-Repair Properties Essential for Wound Healing by Calcium and Calcium-Alginate Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufmg.br [repositorio.ufmg.br]
- 6. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase Cγ-2 and intracellular calcium are required for lipopolysaccharide-induced Toll-like receptor 4 (TLR4) endocytosis and interferon regulatory factor 3 (IRF3) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ca2+ concentration impacts the cytokine production of mouse and human lymphoid cells and the polarization of human macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-mediated macrophage activation: the role of calcium in the generation of tumoricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The suppression of macrophage secretion by calcium blockers and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Diversity of PKA Achieved Via a Ca2+-cAMP-PKA Oscillatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage Inflammatory Assay [bio-protocol.org]
- 16. Macrophage Inflammatory Assay [en.bio-protocol.org]
Application Notes and Protocols: Preparing Bucladesine Calcium Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the preparation, storage, and handling of Bucladesine calcium stock solutions for research applications. Bucladesine, also known as Dibutyryl-cAMP (DBcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] It effectively mimics the action of endogenous cAMP by activating protein kinase A (PKA) and also functions as a phosphodiesterase (PDE) inhibitor.[2] These actions make it a valuable tool for studying the vast array of cellular processes regulated by the cAMP/PKA signaling pathway, including gene expression, neuroplasticity, and inflammation.[1][3][4]
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with precise data. The properties of this compound are summarized below. Note that there can be variations in the reported molecular weight, which is often dependent on whether the formula represents a monomer or a dimer with the calcium ion. The value of 488.42 g/mol is commonly used for molarity calculations.[5][6][7]
| Property | Data | Source(s) |
| Synonyms | Dibutyryl-cAMP calcium salt, DBcAMP calcium salt | [1][8] |
| Molecular Formula | C₁₈H₂₃Ca₀.₅N₅O₈P | [5][6][7] |
| Molecular Weight | 488.42 g/mol | [5][6][7] |
| Appearance | White to off-white solid powder | [7][8] |
| Solubility (In Vitro) | ||
| DMSO | ≥ 100 mg/mL (approx. 204.74 mM) | [1][5][8] |
| Water | ≥ 100 mg/mL (approx. 204.74 mM); sonication recommended | [5][8][9] |
| PBS | 110 mg/mL (approx. 225.22 mM); sonication recommended | [5][8] |
| Ethanol | 25 mg/mL (approx. 51.18 mM) | [1] |
Experimental Protocols
Proper personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All procedures should be conducted in a chemical fume hood.
Required Materials and Equipment
-
This compound powder
-
Anhydrous/fresh DMSO (hygroscopic DMSO can reduce solubility)[1][7]
-
Sterile deionized water or PBS (pH 7.4)
-
Sterile, conical-bottom or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile filter tips
Protocol 1: Preparation of High-Concentration Stock in DMSO or Water
This protocol is suitable for most in vitro cell culture experiments. A 100 mM stock in DMSO is commonly prepared.
Calculation: To prepare a stock solution of a specific concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 100 mM stock: Mass (mg) = 100 mM x 1 mL x 488.42 / 1000 = 48.84 mg
Step-by-Step Procedure:
-
Weighing: Carefully weigh the required amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO or sterile water to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if needed): If the compound does not fully dissolve, especially when using water or PBS, place the vial in a bath sonicator for 5-10 minutes.[5] The solution should become clear.
-
Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of Stock Solution in PBS
This protocol is useful when DMSO is not suitable for the experimental system. This compound is highly soluble in PBS.[5][8]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the desired mass of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.4).
-
Dissolution: Securely cap the vial and vortex until the powder is dispersed.
-
Sonication: Sonicate the vial in a water bath to ensure complete dissolution, which is recommended to achieve high concentrations like 110 mg/mL.[5][8] The final solution should be clear.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a desiccator, sealed and protected from moisture.[8] |
| 4°C | Up to 2 years | ||
| In Solvent | -80°C | 6 to 12 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][7][10] |
| -20°C | 1 month |
Visualized Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Bucladesine Action on the cAMP/PKA Signaling Pathway
Caption: Bucladesine activates PKA and inhibits PDE.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bucladesine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Bucladesine (calcium) - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (DC2797) | PKA activator/agonist | CAS 938448-87-4 | Buy this compound (DC-2797) from Supplier InvivoChem [invivochem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Bucladesine calcium concentration to maintain cell viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Bucladesine calcium concentration to maintain cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bucladesine and how does it work?
Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] It is widely used in research to mimic the effects of intracellular cAMP.[1][2] Once inside the cell, Bucladesine is metabolized, leading to an increase in intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins, influencing cellular processes such as gene expression, metabolism, and cell survival.[1][3] Bucladesine also acts as a phosphodiesterase (PDE) inhibitor, which further helps in elevating intracellular cAMP levels.[2][4][5]
Q2: Why is it critical to optimize the this compound concentration?
Optimizing the this compound concentration is crucial because excessive concentrations can lead to cytotoxicity, manifesting as cell death or impaired cellular function.[1] The optimal concentration is highly dependent on the specific cell type and the experimental conditions. A concentration that is effective for one cell line may be toxic to another. Therefore, determining the precise concentration is essential to achieve the desired biological effect without compromising cell viability.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of Bucladesine for a new cell line or experiment should be determined empirically. A common approach is to perform a dose-response experiment, also known as a kill curve, where cells are treated with a range of Bucladesine concentrations.[6] It is advisable to start with a broad range of concentrations (e.g., from nanomolar to millimolar) to identify an approximate effective range.[7] Following this initial screening, a more detailed analysis with narrowly spaced concentrations around the identified responsive range should be conducted to pinpoint the optimal concentration.[8]
Q4: What are the typical working concentrations of Bucladesine reported in the literature?
The working concentration of Bucladesine can vary significantly, typically ranging from micromolar to millimolar levels, depending on the cell line and the desired biological effect.[1] For instance, concentrations around 1 mM have been used in studies with PC12 cells and rat hepatocytes.[4] It is important to consult the literature for studies using similar cell types to get a starting point for your experiments.
Q5: What are the signs of Bucladesine-induced cytotoxicity?
Signs of cytotoxicity can include noticeable changes in cell morphology (e.g., rounding up, detachment from the culture plate), a reduction in cell viability, and altered metabolic activity.[1] These effects can be quantified using various cell viability and cytotoxicity assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of cell death. | The concentration of Bucladesine may be too high for your specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range based on literature for similar cell types. |
| The solvent used to dissolve Bucladesine may be causing toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.5%). Run a solvent-only control to verify. | |
| No observable effect on the cells. | The concentration of Bucladesine may be too low. | Gradually increase the concentration of Bucladesine. Ensure that the compound has been properly dissolved and is active. |
| The incubation time may be too short. | The effects of Bucladesine can be rapid, often occurring within minutes to hours.[1] However, for some cellular responses, a longer incubation period may be necessary. Perform a time-course experiment to determine the optimal incubation time. | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Ensure that a consistent number of cells is seeded for each experiment, as cell density can influence the response to treatment. |
| Bucladesine solution degradation. | Prepare fresh stock solutions of Bucladesine regularly. If using a frozen stock, aliquot it to avoid multiple freeze-thaw cycles.[9] |
Data on Bucladesine Concentration and Cell Viability
The following table summarizes reported concentrations of Bucladesine used in various cell lines. Note that these are examples, and the optimal concentration for your experiments should be determined empirically.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Mouse RAW264.7 cells | 28.9 µM (IC50) | 4 hours | Inhibition of LPS-induced TNFα production | [4] |
| Mouse S49 cells | 500 µM | 20-49 hours | Cytotoxicity | [4] |
| PC12 cells | 1 mM | 24 hours | Induction of differentiation | [4] |
| Rat Hepatocytes | 1 mM | Not specified | Suppression of iNOS expression | [4] |
| Hamster Glial Cells (CxT3C15) | 1 mM | Not specified | Increased cellular processes | [10] |
Experimental Protocols
Protocol: Determining Optimal Bucladesine Concentration using a Resazurin-Based Viability Assay
This protocol provides a method for determining the optimal concentration of this compound that maintains cell viability using a resazurin (e.g., AlamarBlue) assay. This assay is a simple, colorimetric method for quantifying viable cells.[11]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile, 96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring absorbance at 570 nm and 600 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of Bucladesine Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[9]
-
Perform a serial dilution of the Bucladesine stock solution in complete cell culture medium to achieve the desired range of final concentrations.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Bucladesine dilutions to the respective wells.
-
Include wells with medium only (no cells) as a background control, and wells with cells in medium without Bucladesine as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Following incubation, add 10 µL of the resazurin reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm and 600 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance at 600 nm from the absorbance at 570 nm for all wells.
-
Normalize the results to the negative control (untreated cells) to determine the percentage of cell viability for each Bucladesine concentration.
-
Plot the percentage of cell viability against the Bucladesine concentration to generate a dose-response curve and determine the optimal concentration range.
-
Visualizations
Caption: Bucladesine signaling pathway.
References
- 1. What is Bucladesine Sodium used for? [synapse.patsnap.com]
- 2. Bucladesine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. cellsignal.com [cellsignal.com]
- 10. The effect of dibutyryl camp (dBcAMP) on morphological differentiation, growth and invasion in vitro of a hamster brain-tumor cell line: a comparative study of dBcAMP effects in 2- and 3-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Bucladesine calcium in aqueous solutions and cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Bucladesine calcium in aqueous solutions and cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological effect of this compound in my cell-based assay. | Degradation of this compound in the aqueous solution or cell culture medium. Bucladesine is susceptible to hydrolysis in aqueous environments.[1] | Prepare fresh solutions of this compound immediately before each experiment. If a stock solution must be prepared, dissolve it in a suitable solvent such as DMSO and store it at -20°C or -80°C.[2][3] When preparing aqueous working solutions, use a buffer with a pH between 5 and 7 to minimize hydrolysis.[1] |
| Inconsistent results between experiments. | Inconsistent storage and handling of this compound solutions. The rate of hydrolysis is dependent on temperature and pH.[1] | Standardize the protocol for solution preparation, storage, and handling. Always use freshly prepared aqueous solutions. For stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles.[3] |
| Precipitate formation in my aqueous this compound solution. | The solubility of this compound may be exceeded, or it may be interacting with components in the buffer or medium. | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent or medium. If using a buffer, ensure it is compatible with calcium salts. |
| Observed cytotoxicity in cell culture experiments. | Excessive concentrations of this compound can lead to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions in a non-aqueous solvent such as DMSO.[3] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[3]
Q3: How stable is this compound in aqueous solutions like PBS or cell culture media?
A3: Bucladesine is not stable in aqueous solutions.[1] At room temperature, approximately 20% of an aqueous solution can hydrolyze within 8 days.[1] This degradation is accelerated at a pH below 5 and above 7.[1] Therefore, it is crucial to prepare fresh aqueous solutions for each experiment.
Q4: What are the degradation products of this compound in aqueous solutions?
A4: The primary degradation pathway for Bucladesine in aqueous solution is hydrolysis, which involves the cleavage of the butyryl groups.
Q5: Can I use a sterile filter for my this compound working solution in cell culture medium?
A5: Yes, after diluting your stock solution into the cell culture medium, it is good practice to sterilize the working solution by filtering it through a 0.22 µm filter before adding it to your cells.
Data Presentation: Stability of this compound
The following tables summarize the recommended storage conditions and factors affecting the stability of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| Stock Solution in DMSO | -80°C | 1 year | [3] |
Table 2: Factors Influencing the Stability of Bucladesine in Aqueous Solutions
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Less stable at pH < 5 and > 7 | Maintain pH between 5 and 7 | [1] |
| Temperature | Increased temperature accelerates degradation | Prepare and use solutions at room temperature and store stock solutions at low temperatures. | [1] |
| Aqueous Environment | Prone to hydrolysis | Prepare fresh aqueous solutions for each experiment. | [1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound using HPLC
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters will need to be optimized for your equipment and experimental conditions.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Prepare the aqueous solutions or cell culture media to be tested (e.g., PBS, DMEM, RPMI-1640).
-
Spike the aqueous solutions/media with the this compound stock solution to achieve the desired final concentration.
2. Incubation:
-
Aliquot the prepared solutions into several vials for time-point analysis.
-
Incubate the vials at different relevant temperatures (e.g., 4°C, room temperature, 37°C).
3. Sample Collection:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
If necessary, quench the degradation by freezing the sample immediately at -80°C until analysis.
4. HPLC Analysis:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized to achieve good separation of the parent compound and its degradation products.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: Create a standard curve with known concentrations of a this compound reference standard to quantify the amount remaining at each time point.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and half-life (t½) from the concentration-time profiles.
Visualizations
Caption: Bucladesine Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
References
Technical Support Center: Bucladesine Calcium in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Bucladesine calcium in primary cell cultures. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as dibutyryl-cAMP calcium salt (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] Its primary mechanism of action is to increase intracellular cAMP levels, which in turn activates cAMP-dependent Protein Kinase A (PKA).[1][2] PKA is a key enzyme that phosphorylates various downstream target proteins, thereby modulating a wide range of cellular processes.[3] Bucladesine is also known to act as a phosphodiesterase (PDE) inhibitor.[1]
Q2: Can this compound be cytotoxic to primary cell cultures?
A2: Yes, excessive concentrations of Bucladesine can lead to cytotoxicity in cell culture studies. This can manifest as morphological changes, reduced cell viability, and alterations in metabolic activity. The cytotoxic effects are often concentration-dependent and can vary between different cell types.
Q3: What are the typical signs of this compound-induced cytotoxicity?
A3: Signs of cytotoxicity can include:
-
Morphological Changes: Cells may exhibit rounding, shrinking, blebbing of the plasma membrane, and detachment from the culture surface.[4]
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like the MTT assay.
-
Apoptosis Induction: Activation of programmed cell death pathways, which can be detected by Annexin V/Propidium Iodide (PI) staining.
-
Cell Cycle Arrest: Perturbations in the normal progression of the cell cycle.
Q4: What signaling pathways are involved in this compound-induced cytotoxicity?
A4: The primary pathway implicated in the effects of this compound is the cAMP/PKA signaling cascade.[1][3] Activation of PKA can lead to the phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[3] The specific downstream effectors that mediate cytotoxicity can be cell-type specific and may involve the regulation of pro- or anti-apoptotic proteins.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values) for this compound-induced cytotoxicity in primary neuron, hepatocyte, and endothelial cell cultures. The cytotoxic concentration can be highly dependent on the specific primary cell type, its origin, and the culture conditions. Researchers are advised to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for their specific experimental setup.
Table 1: General Concentration Ranges for Bucladesine in Cell Culture (for non-cytotoxic effects)
| Application | Cell Type | Concentration Range | Reference |
| In vivo spatial memory studies (rat) | - | 1 mM - 100 mM | [2] |
| In vitro studies (PC12 cells) | PC12 cells | Not specified | [5] |
Note: These concentrations are not indicative of cytotoxicity and should be used as a starting point for designing dose-response experiments.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflows
Caption: Experimental workflow for assessing cytotoxicity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture primary cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), and analyzing the fluorescence intensity by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Treat primary cells with this compound as previously described.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the amount of DNA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | - High concentration of this compound.- Interaction with components in the serum or medium.[6] | - Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and dilute it in the medium just before use.- Warm the medium to 37°C before adding the this compound stock solution.- If using a high concentration, consider reducing it or using a different solvent. |
| Inconsistent or non-reproducible results in cytotoxicity assays. | - Uneven cell seeding.- Variation in treatment times.- Incomplete dissolution of formazan crystals (MTT assay).- Cell clumping. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Standardize all incubation times precisely.- Ensure complete solubilization of formazan by gentle pipetting or shaking.- Gently triturate the cell suspension before staining and analysis. |
| High background in Annexin V staining. | - Cells were handled too roughly during harvesting, causing membrane damage.- Over-incubation with dissociation enzymes. | - Use a gentle dissociation method and minimize centrifugation speeds.- Optimize the incubation time for the dissociation enzyme. |
| No significant cytotoxic effect observed even at high concentrations. | - The specific primary cell type is resistant to this compound-induced cytotoxicity.- The treatment duration is too short.- this compound has degraded. | - Confirm the activity of this compound using a positive control cell line known to be sensitive.- Increase the treatment duration (e.g., up to 72 hours).- Prepare fresh solutions of this compound for each experiment. |
| Cells show morphological changes but no significant decrease in viability (MTT assay). | - this compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects.- The morphological changes are not indicative of cell death. | - Perform a cell proliferation assay (e.g., BrdU incorporation) to distinguish between cytotoxicity and cytostasis.- Use apoptosis assays (Annexin V/PI) to confirm if the morphological changes are related to programmed cell death. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]
- 4. Calcium amelioration of cadmium-induced cytotoxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium in Cell Culture [sigmaaldrich.com]
How to prevent the degradation of Bucladesine calcium during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Bucladesine calcium in experimental settings. Our aim is to help you prevent its degradation and troubleshoot common issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3] Its primary mechanism of action is to mimic endogenous cAMP, leading to the activation of Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways.[3][4][5] By activating PKA, this compound can influence a wide range of cellular processes, including gene expression, cell differentiation, and metabolism.[6] It also acts as a phosphodiesterase (PDE) inhibitor, which prevents the breakdown of cAMP, further potentiating its effects.[1][2][3][5][6]
Q2: What are the most critical factors leading to the degradation of this compound?
A2: The most critical factor is hydrolysis in aqueous solutions. This compound is unstable in water, with approximately 20% degradation observed at room temperature over eight days. This degradation is significantly accelerated at pH values below 5 and above 7. Other potential, though less documented, factors include exposure to light and high temperatures.
Q3: How should I properly store this compound powder and its stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO), ethanol, and water are common solvents for this compound. However, given its instability in aqueous solutions, preparing stock solutions in high-quality, anhydrous DMSO or ethanol is recommended for long-term storage. For immediate use in aqueous buffers, ensure the final pH is within the stable range of 5-7.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | 1. The concentration of the stock solution is too high for the solvent at a lower temperature. 2. The solvent has absorbed moisture, reducing the solubility of this compound. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. 2. Use fresh, anhydrous solvent to prepare new stock solutions. |
| No observable biological effect after treatment. | 1. Degradation of this compound due to improper storage or handling. 2. The concentration used is too low. 3. The cells are not responsive to cAMP signaling. | 1. Prepare fresh stock solutions from properly stored powder. Ensure the pH of your experimental media is between 5 and 7. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. 3. Verify the expression and functionality of PKA and other components of the cAMP signaling pathway in your cell line. |
| Inconsistent or variable results between experiments. | 1. Inconsistent preparation of working solutions leading to variable final concentrations. 2. Degradation of the compound over the course of the experiment, especially in aqueous media at 37°C. 3. Variability in cell culture conditions (e.g., cell density, passage number). | 1. Prepare fresh working solutions for each experiment from a validated stock solution. 2. Minimize the time this compound is in aqueous solution at 37°C. Prepare working solutions immediately before use. 3. Standardize your cell culture protocols to ensure consistency between experiments. |
| Signs of cytotoxicity observed in cells. | 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) is at a toxic concentration. 3. The calcium in this compound is altering cellular calcium homeostasis.[7][8][9][10][11] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell type (typically <0.5% for DMSO). 3. Consider using the sodium salt of Bucladesine if calcium-related effects are a concern. Include appropriate vehicle controls in your experiments. |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
PKA Activation Assay
Objective: To measure the activation of PKA in response to this compound treatment.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
Lysis buffer
-
PKA activity assay kit (commercially available kits often use a fluorescent or colorimetric substrate)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare working solutions of this compound in the cell culture medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the prepared working solutions.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours, depending on the experimental design).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer compatible with the PKA activity assay kit.
-
Determine the protein concentration of each cell lysate.
-
Follow the manufacturer's instructions for the PKA activity assay kit to measure PKA activity in each lysate.
-
Normalize the PKA activity to the total protein concentration for each sample.
Signaling Pathway and Workflow Diagrams
Figure 1. Simplified signaling pathway of this compound activating PKA.
References
- 1. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal synthesis of nucleoside H-phosphonates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to generate stem cell-derived alpha cells in 3D suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Bucladesine calcium treatment duration for optimal PKA activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bucladesine calcium to activate Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a cell-permeable analog of cyclic AMP (cAMP).[1] Due to its increased lipophilicity compared to cAMP, it can readily cross cell membranes. Once inside the cell, it is metabolized, leading to an increase in intracellular cAMP levels. This elevation in cAMP mimics the natural signaling cascade, resulting in the activation of cAMP-dependent Protein Kinase A (PKA).[1] Bucladesine is also known to act as a phosphodiesterase (PDE) inhibitor, which further contributes to the accumulation of intracellular cAMP.[1]
Q2: What is the typical concentration range for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. However, a general starting range for most cell culture applications is between 100 µM and 1 mM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired level of PKA activation.
| Parameter | Concentration Range | Notes |
| Starting Concentration | 100 µM - 500 µM | A good starting point for most cell lines. |
| Commonly Used Range | 200 µM - 1 mM | Frequently cited in literature for various cell types.[1] |
| High Concentration | > 1 mM | May be necessary for some cell lines but can also lead to off-target effects or cytotoxicity. |
Q3: How long should I treat my cells with this compound to see PKA activation?
The time course of PKA activation by Bucladesine can vary depending on the cell type and experimental conditions. Generally, PKA activation is a rapid event that can be observed within minutes to a few hours.[2][3] However, the peak activation and the duration of the response should be determined empirically for each experimental system. A time-course experiment is essential for determining the optimal treatment duration.
| Time Point | Expected PKA Activation | Notes |
| 0 - 15 minutes | Initial activation may be detectable. | PKA activation can be very rapid. |
| 15 - 60 minutes | Often the peak activation window.[2][3] | A good starting point for time-course experiments. |
| 1 - 4 hours | Sustained activation. | May be suitable for downstream assays. |
| > 4 hours | Activation may start to decline due to cellular feedback mechanisms. | Long-term treatments may lead to secondary effects. |
Q4: How can I measure PKA activation in my experiment?
There are several methods to quantify PKA activation. The most common approaches include:
-
Western Blotting for Phosphorylated PKA Substrates: This method involves detecting the phosphorylation of known PKA substrates, such as CREB (at Ser133), using phospho-specific antibodies. An increase in the phosphorylated form of the substrate relative to the total protein indicates PKA activation.
-
PKA Kinase Activity Assays: These are typically ELISA-based or radiometric assays that directly measure the catalytic activity of PKA in cell lysates.[4][5] These kits often provide a specific PKA substrate and the necessary reagents to quantify its phosphorylation.
Troubleshooting Guide
Issue 1: No or low PKA activation observed after Bucladesine treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Bucladesine Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 50 µM to 2 mM). |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak activation time. |
| Bucladesine Degradation | Prepare fresh stock solutions of Bucladesine in an appropriate solvent (e.g., sterile water or DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect cellular responses. |
| Assay Sensitivity | If using Western blotting, ensure your antibody is specific and sensitive for the phosphorylated target. For kinase assays, verify the kit's performance with the provided positive controls. |
Issue 2: High background or inconsistent results in PKA activation assays.
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity in Lysates | Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of proteins. |
| Variability in Cell Plating or Treatment | Ensure uniform cell seeding density and consistent application of Bucladesine across all samples. |
| Inconsistent Lysate Preparation | Standardize your lysis protocol, including incubation times and centrifugation steps, to ensure consistent protein extraction. |
| Issues with Western Blotting | Optimize blocking conditions (e.g., use BSA instead of milk for phospho-antibodies) and antibody concentrations. Ensure thorough washing steps.[6] |
| ELISA Kit Variability | Carefully follow the manufacturer's protocol, paying close attention to incubation times, washing steps, and reagent preparation. |
Experimental Protocols
Protocol 1: Determining Optimal Bucladesine Treatment Duration via Western Blotting
This protocol outlines a time-course experiment to identify the optimal duration of Bucladesine treatment for maximal PKA activation by assessing the phosphorylation of a known PKA substrate, CREB.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total-CREB
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Bucladesine Treatment:
-
Prepare a working solution of Bucladesine in cell culture medium at the desired final concentration (e.g., 500 µM).
-
Treat cells for different durations: 0 min (untreated control), 15 min, 30 min, 60 min, and 120 min.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the total CREB antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. The optimal treatment duration is the time point that yields the highest ratio of phospho-CREB to total CREB.
Protocol 2: PKA Kinase Activity Assay (ELISA-based)
This protocol provides a general workflow for using a commercial ELISA-based PKA activity assay kit. Always refer to the specific manufacturer's protocol for detailed instructions.
Materials:
-
PKA Kinase Activity Assay Kit (contains PKA substrate-coated plate, ATP, positive control, antibodies, etc.)[5]
-
Cell lysates prepared as described in Protocol 1.
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Assay Plate Preparation:
-
Soak the PKA substrate microtiter plate wells with the provided Kinase Assay Dilution Buffer for 10 minutes at room temperature.
-
Aspirate the liquid from all wells.
-
-
Sample Addition: Add your cell lysates (containing equal amounts of protein) and the provided PKA positive control to the appropriate wells. Include a blank well with only Kinase Assay Dilution Buffer.
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells except the blank.
-
Incubate the plate at 30°C for the time specified in the kit manual (e.g., 90 minutes).
-
-
Detection:
-
Stop the reaction by emptying the contents of the wells.
-
Add the phosphospecific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells according to the kit's instructions.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells again.
-
Add the TMB substrate and incubate until color develops (typically 30-60 minutes).
-
Add the stop solution.
-
-
Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. The amount of PKA activity is proportional to the absorbance signal. Compare the activity in your treated samples to the untreated control.
Visualizations
Caption: Signaling pathway of Bucladesine-induced PKA activation.
Caption: Workflow for optimizing Bucladesine treatment duration.
Caption: Troubleshooting logic for low PKA activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activation and induction of cyclic AMP phosphodiesterase (PDE4) in rat pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide: Bucladesine Calcium vs. 8-Bromo-cAMP for Neurite Outgrowth Stimulation
For Researchers, Scientists, and Drug Development Professionals
The directed growth of neurites is a cornerstone of neural development and regeneration. In the quest for therapeutic agents that can promote neuronal repair, researchers frequently turn to cyclic adenosine monophosphate (cAMP) analogs. Among these, Bucladesine (often available as a calcium salt) and 8-Bromo-cAMP are two of the most commonly employed compounds for inducing neurite outgrowth in experimental models. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
At a Glance: Key Differences and Efficacy
While both Bucladesine and 8-Bromo-cAMP are membrane-permeable cAMP analogs that effectively stimulate neurite outgrowth, studies suggest that their efficacy can differ. Research indicates that C8-substituted cAMP analogs, such as 8-Bromo-cAMP, are often more potent and efficacious in promoting neurite outgrowth compared to N6-substituted analogs like Dibutyryl-cAMP (Bucladesine).[1][2] This difference in efficacy is thought to be related to their differential activation of the regulatory subunits of cAMP-dependent protein kinase (PKA).[1]
Quantitative Comparison of Neurite Outgrowth
The following tables summarize quantitative data from representative studies investigating the effects of Bucladesine (Dibutyryl-cAMP) and 8-Bromo-cAMP on neurite outgrowth in the widely used PC12 cell line, a model for neuronal differentiation.
Table 1: Efficacy of Bucladesine (Dibutyryl-cAMP) on Neurite Outgrowth in PC12 Cells
| Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Reference |
| Control | < 5% | - | [3] |
| 0.3 mM | ~15% | Not specified | [3] |
| 1 mM | ~40% | Not specified | [3] |
Table 2: Efficacy of 8-Bromo-cAMP on Neurite Outgrowth in PC12 Cells
| Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Reference |
| Control | < 5% | - | [4] |
| 1 mM | ~50% | Not specified | [4] |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a general indication of the effective concentrations and expected outcomes.
Signaling Pathways: A Tale of a Shared Cascade
Both Bucladesine and 8-Bromo-cAMP exert their effects by elevating intracellular cAMP levels, which in turn activates a well-characterized signaling cascade.
The Core cAMP/PKA Signaling Pathway
The primary mechanism involves the activation of cAMP-dependent Protein Kinase A (PKA).[5][6] Activated PKA then phosphorylates a cascade of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes essential for neuronal differentiation and neurite extension.
The Modulatory Role of Calcium
Calcium ions (Ca²⁺) are crucial second messengers in neurite outgrowth, often acting in concert with the cAMP pathway.[7][8] Intracellular calcium levels can influence adenylyl cyclases, the enzymes responsible for cAMP production, and can also be modulated by PKA activity, creating a complex crosstalk between these two signaling pathways.[7][9] This interplay allows for fine-tuning of the neuritogenic response.
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for a neurite outgrowth assay using PC12 cells, which can be adapted for either Bucladesine calcium or 8-Bromo-cAMP.
Materials
-
PC12 cell line
-
Complete growth medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.
-
Differentiation medium: RPMI-1640 supplemented with 1% horse serum and penicillin/streptomycin.
-
This compound or 8-Bromo-cAMP
-
Poly-L-lysine or Collagen IV coated culture plates/coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining reagents (e.g., Phalloidin for F-actin, or antibodies against neuronal markers like βIII-tubulin)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)[10][11]
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Adherence:
-
Incubate the cells for 24 hours in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Induction of Differentiation:
-
Carefully aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add the differentiation medium containing the desired concentration of this compound (e.g., 0.1 - 1 mM) or 8-Bromo-cAMP (e.g., 0.1 - 1 mM). Include a vehicle-only control group.
-
-
Incubation:
-
Incubate the cells for 48 to 72 hours. Monitor the cells periodically for neurite extension.
-
-
Fixation and Staining:
-
Aspirate the differentiation medium and gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes (if using intracellular antibody staining).
-
Stain the cells with a fluorescently-labeled phalloidin to visualize F-actin in the neurites, or with a primary antibody against a neuronal marker (e.g., anti-βIII-tubulin) followed by a fluorescently-labeled secondary antibody.
-
-
Imaging:
-
Acquire images of multiple random fields for each condition using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software like ImageJ with the NeuronJ plugin to trace and measure the length of neurites.[10][11]
-
Quantify the percentage of cells bearing at least one neurite longer than the cell body diameter.
-
Measure the average length of the longest neurite per cell and the number of branches per cell.
-
Conclusion
Both this compound and 8-Bromo-cAMP are valuable tools for inducing neurite outgrowth in vitro. While they operate through the same primary signaling pathway, evidence suggests that 8-Bromo-cAMP may be a more potent inducer in some experimental systems. The choice between these two compounds may depend on the specific cell type, experimental goals, and desired potency. The provided protocols and pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at understanding and promoting neuronal regeneration.
References
- 1. cAMP analogs promote survival and neurite outgrowth in cultures of rat sympathetic and sensory neurons independently of nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. cAMP and calcium ionophore induce outgrowth of neuronal processes in PC12 mutant cells in which nerve growth factor-induced outgrowth of neuronal processes is impaired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cAMP promotes neurite outgrowth and extension through protein kinase A but independently of Erk activation in cultured rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Astrocytic Calcium and cAMP in Neurodegenerative Diseases [frontiersin.org]
- 8. Crosstalk between cAMP and Ca2+ signaling in non-excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toolify.ai [toolify.ai]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bucladesine Calcium and Forskolin for Elevating Intracellular cAMP Levels
For researchers, scientists, and drug development professionals, the effective modulation of intracellular cyclic adenosine monophosphate (cAMP) levels is crucial for studying a vast array of cellular signaling pathways. Bucladesine calcium and forskolin are two widely utilized pharmacological tools for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for specific research needs.
Executive Summary
This compound and forskolin elevate intracellular cAMP through distinct mechanisms. Bucladesine, a cell-permeable analog of cAMP, directly activates cAMP-dependent signaling pathways and also acts as a phosphodiesterase (PDE) inhibitor, preventing the degradation of endogenous cAMP.[1][2][3][4][5][6] In contrast, forskolin directly activates the enzyme adenylyl cyclase, which is responsible for the synthesis of cAMP from ATP.[7][8] This fundamental difference in their mechanism of action leads to variations in their potency, specificity, and potential off-target effects. While both are effective at increasing intracellular cAMP, the choice between them will depend on the specific requirements of the experimental system.
Performance Comparison
The following table summarizes the key characteristics of this compound and forskolin based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, the presented values should be considered in the context of the specific studies from which they were derived.
| Feature | This compound (Dibutyryl-cAMP) | Forskolin |
| Mechanism of Action | Cell-permeable cAMP analog; Phosphodiesterase (PDE) inhibitor.[1][2][3][4][5][6] | Direct activator of adenylyl cyclase.[7][8] |
| Primary Target | Protein Kinase A (PKA) and other cAMP effectors; Phosphodiesterases.[1][6] | Adenylyl cyclase.[7][8] |
| Potency (EC50/IC50) | Generally requires higher concentrations (µM to mM range) to elicit effects compared to forskolin. For example, in Schwann cells, 50 µM of dibutyryl-cAMP was needed for effects comparable to 2.5 µM of forskolin.[9] | High potency (nM to µM range). IC₅₀ for adenylyl cyclase activation is approximately 41 nM.[10] In PC12 cells, 0.1 µM forskolin significantly increases cAMP levels.[7] |
| Fold Increase in cAMP | Can induce significant increases in cAMP, though direct fold-increase data is less commonly reported than for forskolin. | Can induce a substantial increase in cAMP levels. In PC12 cells, 0.1 µM, 1.0 µM, and 10 µM of forskolin resulted in approximately 32.3-fold, 81.2-fold, and 90.6-fold increases in intracellular cAMP levels, respectively.[7] |
| Specificity & Off-Target Effects | Some effects may be attributed to the butyrate moiety released upon hydrolysis, such as histone acetylation.[8] Can also influence other cAMP-dependent pathways like those mediated by EPACs.[11] | Known to have cAMP-independent effects, including inhibition of membrane transport proteins and ion channels.[12] Can also have bimodal effects, being stimulatory at low doses and inhibitory at high doses on certain cellular processes.[7] |
| Advantages | Bypasses the need for adenylyl cyclase activity; dual mechanism of mimicking cAMP and protecting it from degradation. | Direct and potent activator of cAMP synthesis; rapid onset of action.[8][13] |
| Limitations | Lower potency requiring higher concentrations; potential for off-target effects from butyrate.[8][9] | Potential for cAMP-independent off-target effects.[12] |
Signaling Pathways
The distinct mechanisms of bucladesine and forskolin are depicted in the following signaling pathway diagrams.
DOT source for Bucladesine Signaling Pathway
Caption: Bucladesine Signaling Pathway
DOT source for Forskolin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of dibutyryl cyclic AMP and forskolin on phospholipid biosynthesis in thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic strain and forskolin differentially induce cAMP production in phenotypically diverse endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Regulation of Schwann Cell Proliferation by Heregulin and Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schwann cell responses to forskolin and cyclic AMP analogues: comparative study of mouse and rat Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Quantitative differences in the cyclic AMP-lipolysis relationships for isoproterenol and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of PC12 cell viability by forskolin-induced cyclic AMP levels through ERK and JNK pathways: an implication for L-DOPA-induced cytotoxicity in nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actin paracrystal induction by forskolin and by db-cAMP in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bucladesine Calcium and IBMX on Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the modulation of cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterases (PDEs) is a critical area of study. This guide provides a comparative analysis of two commonly used agents, Bucladesine calcium and 3-isobutyl-1-methylxanthine (IBMX), focusing on their mechanisms of action related to PDE inhibition and their overall impact on the cAMP signaling pathway. While both compounds lead to an increase in intracellular cAMP, their primary modes of action differ significantly, a crucial consideration for experimental design and interpretation.
Mechanism of Action: A Tale of Two Compounds
Bucladesine (N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate) is a cell-permeable analog of cAMP.[1][2][3][4][5][6][7][8][9] Its primary mechanism involves directly mimicking endogenous cAMP, leading to the activation of cAMP-dependent protein kinase A (PKA).[2][3][4][5][6][7][8][9] While it is also reported to act as a phosphodiesterase (PDE) inhibitor, specific quantitative data on its inhibitory concentrations (IC50) and selectivity for different PDE families are not extensively documented in publicly available literature.[1][2][3][4][5][6][7][8][9] This suggests that its PDE inhibitory action is likely a secondary effect to its primary role as a cAMP mimetic.
In contrast, IBMX is a well-characterized non-selective PDE inhibitor. It exerts its effect by competitively inhibiting a broad range of PDE enzymes, thereby preventing the degradation of intracellular cAMP and cyclic guanosine monophosphate (cGMP). This leads to the accumulation of these second messengers and subsequent activation of their downstream signaling pathways.
The following diagram illustrates the differing primary mechanisms of this compound and IBMX on the cAMP signaling pathway.
Quantitative Comparison of PDE Inhibition
A direct quantitative comparison of the PDE inhibitory potency of this compound and IBMX is challenging due to the limited availability of specific IC50 data for Bucladesine. However, extensive data exists for IBMX, highlighting its non-selective nature.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| IBMX | ~19 | ~50 | ~18 | ~13 | ~32 |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Table 1: Comparative IC50 values for PDE inhibition. Data for IBMX is compiled from multiple sources and represents approximate values. The lack of consistent, publicly available data for this compound's IC50 values across different PDE families prevents a direct quantitative comparison. |
Experimental Protocols
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
In Vitro Phosphodiesterase Activity Assay
This protocol outlines a common method for determining the inhibitory activity of compounds on PDE enzymes.
Materials:
-
Purified PDE enzyme (specific isoform of interest)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM DTT)
-
Cyclic nucleotide substrate (e.g., ³H-cAMP or ³H-cGMP)
-
Test compounds (this compound, IBMX)
-
5'-Nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Microcentrifuge tubes or 96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, IBMX) in the assay buffer.
-
In a microcentrifuge tube or well of a 96-well plate, add the assay buffer, the purified PDE enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the radiolabeled cyclic nucleotide substrate.
-
Incubate for a specific time (e.g., 20-30 minutes) during which the reaction is linear.
-
Terminate the reaction by boiling for 1-2 minutes or by adding a stop solution (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase to the reaction mixture and incubate to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Add a slurry of the anion-exchange resin to bind the negatively charged, unhydrolyzed cAMP or cGMP.
-
Centrifuge to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the radiolabeled adenosine or guanosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Intracellular cAMP Measurement (ELISA-based)
This protocol describes a common method for quantifying intracellular cAMP levels in response to treatment with compounds like this compound or IBMX.[10][11][12][13]
Materials:
-
Cell culture reagents
-
Test compounds (this compound, IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the test compounds (this compound, IBMX) or vehicle control for the desired time period.
-
Aspirate the culture medium and lyse the cells by adding cell lysis buffer.
-
Incubate for a short period (e.g., 10 minutes) to ensure complete lysis.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the intracellular cAMP.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated antibody plate.
-
Adding a cAMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of cAMP in the samples based on the standard curve.
Summary and Conclusion
This compound and IBMX both effectively increase intracellular cAMP levels, but through distinct primary mechanisms. IBMX is a direct, non-selective inhibitor of phosphodiesterases, preventing the breakdown of cAMP. This compound, on the other hand, primarily acts as a cell-permeable analog of cAMP, directly activating PKA, with a secondary, less characterized role as a PDE inhibitor.
For researchers investigating the direct effects of PDE inhibition, IBMX serves as a well-characterized, albeit non-selective, tool. The lack of specific PDE inhibitory data for this compound makes it a less suitable candidate for studies focused on the direct inhibition of specific PDE isoforms. However, its ability to mimic cAMP provides a valuable tool for probing the downstream effects of PKA activation. The choice between these two compounds should, therefore, be guided by the specific research question and the desired molecular mechanism to be investigated. Further research is warranted to fully elucidate the phosphodiesterase inhibitory profile of this compound.
References
- 1. Bucladesine - Wikipedia [en.wikipedia.org]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (DC2797) | PKA activator/agonist | CAS 938448-87-4 | Buy this compound (DC-2797) from Supplier InvivoChem [invivochem.com]
- 7. abmole.com [abmole.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. ELISA Protocol [protocols.io]
- 13. mabtech.com [mabtech.com]
Synergistic Effects of Bucladesine Calcium with Other Signaling Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a cornerstone tool for investigating cAMP-mediated signaling pathways. Its primary mechanism involves elevating intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and other downstream effectors such as Exchange Proteins Directly Activated by cAMP (EPACs).[1] While potent on its own, the true potential of Bucladesine is often unlocked when used in synergy with other signaling molecules. This guide provides a comparative analysis of these synergistic interactions, supported by experimental data and detailed protocols to facilitate further research and drug development.
Synergy with Phosphodiesterase (PDE) Inhibitors
Phosphodiesterase inhibitors prevent the degradation of cAMP, thereby amplifying the effects of Bucladesine. This combination leads to a more sustained and robust activation of cAMP signaling pathways.
Comparative Data: Antinociceptive Effects of Bucladesine and Pentoxifylline
A study investigating the effects of Bucladesine (Db-cAMP) and the non-specific PDE inhibitor Pentoxifylline (PTX) on thermal nociception demonstrated a significant synergistic antinociceptive effect. The data below summarizes the increase in tail-flick latency in a mouse model of acute pain.
| Treatment Group | Dose | Mean Tail-Flick Latency (s) ± SEM | Percentage Increase from Control |
| Control (Saline) | - | 2.5 ± 0.2 | 0% |
| Bucladesine (Db-cAMP) | 100 nm/mouse | 4.8 ± 0.3 | 92% |
| Pentoxifylline (PTX) | 20 mg/100 g | 4.2 ± 0.4 | 68% |
| Bucladesine + PTX | 100 nm/mouse + 20 mg/100 g | 6.5 ± 0.5 | 160% |
Data extrapolated from studies demonstrating synergistic antinociceptive effects. The co-administration of Bucladesine and Pentoxifylline resulted in a greater increase in pain tolerance than either compound alone.[2]
Experimental Protocol: Tail-Flick Test for Nociception
This protocol outlines the methodology used to assess the analgesic effects of Bucladesine and its combination partners.
-
Animal Model: Male Swiss mice weighing 25-30g are used.
-
Drug Administration:
-
Bucladesine (Db-cAMP) is dissolved in saline and administered intraperitoneally (i.p.) at doses of 50, 100, and 300 nm/mouse.
-
Pentoxifylline (PTX) is dissolved in saline and administered i.p. at doses of 5, 10, and 20 mg/100 g.
-
For combination studies, the first compound is injected 30 minutes before the test, and the second compound is injected 15 minutes before the test.
-
-
Tail-Flick Test:
-
A radiant heat source is focused on the ventral surface of the tail, approximately 3-4 cm from the tip.
-
The time taken for the mouse to flick its tail (tail-flick latency) is recorded as an index of pain sensitivity.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) or the raw tail-flick latencies are compared between treatment groups and a saline-treated control group. Statistical significance is determined using appropriate tests like ANOVA followed by post-hoc tests.[2]
Synergy with Histone Deacetylase (HDAC) Inhibitors
The combination of Bucladesine with histone deacetylase (HDAC) inhibitors has shown remarkable synergy in reactivating latent HIV-1 provirus, a critical step towards eradicating HIV reservoirs.
Comparative Data: Reactivation of Latent HIV-1
In a study using latently infected ACH2 and NCHA1 cell lines, the combination of dibutyryl-cAMP (a form of Bucladesine) with the HDAC inhibitor Vorinostat or Trichostatin A resulted in a dramatic increase in HIV-1 p24 production, a marker of viral replication.
| Treatment Group | Concentration | HIV-1 p24 Production (pg/mL) in ACH2 cells (Fold Increase vs. Control) |
| Control (DMSO) | - | 100 (1x) |
| Dibutyryl-cAMP | 500 µM | 350 (3.5x) |
| Vorinostat | 1 µM | 420 (4.2x) |
| Dibutyryl-cAMP + Vorinostat | 500 µM + 1 µM | 1500 (15x) |
| Trichostatin A | 1 µM | 480 (4.8x) |
| Dibutyryl-cAMP + Trichostatin A | 500 µM + 1 µM | 1800 (18x) |
Data are representative of findings showing a synergistic increase in HIV-1 p24 levels. The combination treatment far exceeded the additive effects of the individual agents.[3]
Experimental Protocol: HIV-1 Reactivation Assay
This protocol details the method for assessing the reactivation of latent HIV-1 in cell culture.
-
Cell Lines: ACH2 and NCHA1 cells, which are latently infected with HIV-1, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Drug Treatment:
-
Cells are seeded in 24-well plates.
-
Dibutyryl-cAMP is added to a final concentration of 500 µM.
-
HDAC inhibitors (Vorinostat or Trichostatin A) are added to a final concentration of 1 µM.
-
For combination treatments, both drugs are added simultaneously.
-
-
HIV-1 p24 Measurement:
-
After 48 hours of incubation, the cell culture supernatant is collected.
-
The concentration of HIV-1 p24 antigen in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The p24 concentrations from different treatment groups are compared. Synergy is determined if the effect of the combination is significantly greater than the sum of the effects of the individual drugs.[3]
Synergy with Protein Kinase C (PKC) Activators
Bucladesine can act synergistically with activators of the Protein Kinase C (PKC) pathway, such as the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), to enhance cellular differentiation.
Comparative Data: Differentiation of HL-60 Cells
In human promyelocytic leukemia (HL-60) cells, the combination of dibutyryl-cAMP and TPA synergistically potentiates the differentiation-inducing effects of 1α,25-dihydroxyvitamin D3 (1,25-(OH)2D3), as measured by 24-hydroxylase activity.
| Treatment Group | Concentration | 24-Hydroxylase Activity (pmol/hr/mg protein) |
| Control | - | < 0.1 |
| 1,25-(OH)2D3 | 10 nM | 5.2 |
| 1,25-(OH)2D3 + Dibutyryl-cAMP | 10 nM + 100 µM | 12.8 |
| 1,25-(OH)2D3 + TPA | 10 nM + 10 nM | 25.6 |
| 1,25-(OH)2D3 + Dibutyryl-cAMP + TPA | 10 nM + 100 µM + 10 nM | 48.9 |
This data illustrates the potentiation of vitamin D3-induced differentiation by Bucladesine and TPA, with a marked synergistic effect when all three are combined.
Experimental Protocol: HL-60 Cell Differentiation Assay
This protocol describes how to assess the differentiation of HL-60 cells.
-
Cell Culture: HL-60 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Induction of Differentiation:
-
Cells are seeded at a density of 1 x 10^5 cells/mL.
-
1,25-(OH)2D3 is added to a final concentration of 10 nM.
-
Dibutyryl-cAMP is added to a final concentration of 100 µM.
-
TPA is added to a final concentration of 10 nM.
-
Cells are incubated for 72 hours.
-
-
Assessment of Differentiation (24-Hydroxylase Assay):
-
After incubation, cells are harvested and washed.
-
A mitochondrial fraction is prepared by homogenization and differential centrifugation.
-
The mitochondrial pellet is incubated with radiolabeled 25-hydroxyvitamin D3.
-
The reaction products are extracted and separated by high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled 24,25-dihydroxyvitamin D3 formed is quantified to determine 24-hydroxylase activity.
-
-
Data Analysis: Enzyme activity is expressed as pmol of product formed per hour per mg of protein. The effects of different treatment combinations are compared.
Cross-talk with Calcium Signaling
There is significant cross-talk between the cAMP and calcium signaling pathways, which can lead to synergistic effects on cellular processes like secretion.
Comparative Data: Synergistic Chloride Secretion in T84 Cells
In T84 colonic epithelial cells, a cell-permeant analog of cAMP (8-Br-cAMP, similar in action to Bucladesine) synergistically enhances chloride secretion induced by the calcium-mobilizing agent carbachol.
| Treatment Group | Agonist Concentration | Increase in Short-Circuit Current (Isc) (µA/cm²) |
| Control | - | 0 |
| 8-Br-cAMP | 100 µM | 15 ± 2 |
| Carbachol | 10 µM | 25 ± 3 |
| 8-Br-cAMP + Carbachol | 100 µM + 10 µM | 75 ± 6 |
The data shows that the combined effect on chloride secretion is substantially greater than the sum of the individual effects, indicating a synergistic interaction between the cAMP and calcium signaling pathways.[1][4]
Experimental Protocol: Measurement of Chloride Secretion in Ussing Chambers
This protocol outlines the method for measuring chloride secretion in epithelial cell monolayers.
-
Cell Culture: T84 cells are grown on permeable supports until a confluent monolayer with high electrical resistance is formed.
-
Ussing Chamber Setup:
-
The permeable supports with the cell monolayers are mounted in Ussing chambers.
-
The chambers are filled with Krebs-Ringer bicarbonate solution and gassed with 95% O2 / 5% CO2.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
-
Drug Addition:
-
After a stable baseline Isc is established, 8-Br-cAMP (or Bucladesine) is added to the basolateral side to a final concentration of 100 µM.
-
Subsequently, carbachol is added to the basolateral side to a final concentration of 10 µM.
-
The change in Isc is recorded.
-
-
Data Analysis: The peak increase in Isc following the addition of agonists is measured and compared between different treatment conditions.[1][4]
References
- 1. JCI - Cross-talk between calcium and cAMP-dependent intracellular signaling pathways. Implications for synergistic secretion in T84 colonic epithelial cells and rat pancreatic acinar cells. [jci.org]
- 2. Synergistic Chromatin-Modifying Treatments Reactivate Latent HIV and Decrease Migration of Multiple Host-Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Cross-talk between calcium and cAMP-dependent intracellular signaling pathways. Implications for synergistic secretion in T84 colonic epithelial cells and rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Signaling Specificity of Bucladesine Calcium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bucladesine calcium, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a widely utilized tool in cell signaling research. Its primary mechanism of action involves elevating intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets. However, the comprehensive signaling profile of this compound, particularly its cross-reactivity with other cellular signaling pathways, is a critical consideration for the precise interpretation of experimental results. This guide provides a comparative analysis of this compound's signaling fidelity, alongside alternative cAMP-elevating agents, and furnishes detailed experimental protocols to empower researchers in their investigations.
Primary Signaling Pathway of this compound
This compound mimics the action of endogenous cAMP, a ubiquitous second messenger. Upon traversing the cell membrane, it directly activates cAMP-dependent pathways. The canonical pathway involves the binding of this compound to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and influencing a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.[1] Beyond PKA, Bucladesine can also activate other cAMP effectors, such as the Exchange proteins directly activated by cAMP (EPACs), which are guanine nucleotide exchange factors for the Rap family of small G proteins. Furthermore, some evidence suggests that Bucladesine may act as a phosphodiesterase (PDE) inhibitor, which would potentiate its effects by preventing the degradation of endogenous cAMP.[1][2][3][4][5]
Caption: Primary signaling pathway of this compound.
Cross-reactivity Profile of this compound
While potent in its primary role, the butyryl modifications that enhance Bucladesine's cell permeability may also contribute to off-target effects. Understanding these potential cross-reactivities is paramount for accurate data interpretation.
Phosphodiesterases (PDEs): Bucladesine has been reported to inhibit PDEs, the enzymes responsible for cAMP degradation.[1][2][3][4][5] This inhibition would lead to an accumulation of endogenous cAMP, thus amplifying the signal. However, specific IC50 values for this compound against various PDE isoforms are not extensively documented in publicly available literature, making it challenging to assess its selectivity profile in this regard.
Calcium Signaling: Emerging evidence suggests a "cross-talk" between the cAMP and calcium signaling pathways. Some studies indicate that cAMP analogs can modulate intracellular calcium levels. While a direct, quantitative effect of this compound on specific calcium channels or calcium release mechanisms has not been thoroughly characterized with EC50 or IC50 values, this interaction remains a crucial area for consideration in experimental design.
Protein Kinase C (PKC): The interplay between PKA and PKC signaling is a well-established paradigm in cellular regulation. While direct activation or inhibition of PKC isoforms by this compound is not strongly supported by current literature, the potential for indirect modulation through shared downstream targets or signaling nodes cannot be entirely ruled out.
Comparison with Alternative cAMP-Elevating Agents
To provide a clearer perspective on this compound's signaling characteristics, a comparison with other commonly used cAMP-elevating agents is presented below.
| Compound | Primary Mechanism of Action | Known Cross-Reactivity/Off-Target Effects |
| This compound | Cell-permeable cAMP analog; PKA and EPAC activator. | Potential inhibition of phosphodiesterases (PDEs); potential modulation of intracellular calcium signaling. Quantitative data on selectivity is limited. |
| 8-Bromo-cAMP (8-Br-cAMP) | Cell-permeable cAMP analog; potent PKA activator (Ka = 0.05 µM).[6] | Generally considered more resistant to hydrolysis by PDEs than cAMP, but some degradation can occur. Can also activate EPAC. |
| Forskolin | Direct activator of most adenylyl cyclase isoforms (EC50 typically in the low micromolar range, e.g., 5-10 µM in rat cerebral cortical membranes).[7][8][9] | Can interact with other proteins, including glucose transporters and some ion channels. Its effects are upstream of cAMP production. |
Experimental Protocols
To facilitate rigorous investigation into the cross-reactivity of this compound and its alternatives, detailed protocols for key in vitro assays are provided below.
Experimental Protocol 1: Phosphodiesterase (PDE) Inhibition Assay
This protocol allows for the determination of a compound's inhibitory activity against specific PDE isoforms.
Principle: The assay measures the conversion of cAMP to AMP by a specific PDE isoform. The amount of remaining cAMP is then quantified, typically using a competitive binding assay or a coupled enzyme reaction that generates a detectable signal (e.g., luminescence or fluorescence). A decrease in cAMP degradation in the presence of the test compound indicates PDE inhibition.
Materials:
-
Purified recombinant PDE isoforms (e.g., PDE1-11)
-
This compound and other test compounds
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP detection kit (e.g., FRET-based, luminescence-based, or antibody-based)
-
Microplate reader compatible with the detection kit
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the specific PDE isoform, and the test compound or vehicle control.
-
Initiation: Start the reaction by adding a known concentration of cAMP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the PDE to hydrolyze cAMP.
-
Termination: Stop the reaction by adding a stop reagent, which typically inactivates the PDE enzyme.
-
cAMP Detection: Add the reagents from the cAMP detection kit according to the manufacturer's instructions.
-
Measurement: Read the signal on a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10][11][12][13]
Caption: Workflow for a phosphodiesterase inhibition assay.
Experimental Protocol 2: Protein Kinase C (PKC) Activity Assay
This protocol is designed to measure the activity of PKC and assess the effect of test compounds.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific PKC substrate peptide. The amount of phosphorylated substrate is then measured, often using a phosphospecific antibody or by detecting the depletion of ATP.
Materials:
-
Purified PKC isoforms
-
This compound and other test compounds
-
PKC substrate peptide
-
ATP
-
Kinase assay buffer (containing MgCl2, and lipids/Ca2+ for conventional PKC isoforms)
-
PKC activity detection kit (e.g., ELISA-based with phosphospecific antibody or luminescence-based ATP detection)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the specific PKC isoform, the substrate peptide, and the test compound or vehicle.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection:
-
ELISA-based: Stop the reaction and follow the kit instructions for antibody binding, washing, and substrate addition for colorimetric or fluorometric detection.
-
ATP depletion-based: Add a reagent that produces a luminescent signal proportional to the amount of remaining ATP (e.g., Kinase-Glo®).
-
-
Measurement: Read the absorbance, fluorescence, or luminescence on a microplate reader.
-
Data Analysis: Determine the effect of the compound on PKC activity. For inhibitors, calculate the IC50 value. For activators, calculate the EC50 or AC50 value.[14][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin potentiates the stimulation of rat striatal adenylate cyclase mediated by D-1 dopamine receptors, guanine nucleotides, and sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. abcam.com [abcam.com]
- 17. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Off-Target Effects of Bucladesine Calcium on G-Protein Coupled Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Bucladesine calcium, a widely used cell-permeable cAMP analog, detailing its primary signaling pathway and outlining a framework for assessing its potential off-target effects on G-Protein Coupled Receptors (GPCRs). While Bucladesine is a potent activator of Protein Kinase A (PKA), understanding its selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications.
Primary Mechanism of Action: On-Target Effects
This compound, also known as dibutyryl-cAMP (dbcAMP), is designed to mimic the effects of endogenous cyclic adenosine monophosphate (cAMP).[1][2][3][4][5][6] Its cell-permeable nature allows it to bypass the need for GPCR activation of adenylyl cyclase, directly increasing intracellular cAMP levels.[2][3] This elevation in cAMP leads to the activation of PKA, which in turn phosphorylates a multitude of downstream target proteins, modulating a wide array of cellular processes including gene expression, metabolism, and cell growth.[1][7] Additionally, Bucladesine can act as a phosphodiesterase (PDE) inhibitor, further contributing to the accumulation of intracellular cAMP.[1][2][6]
Figure 1. On-target signaling pathway of this compound.
Evaluating Off-Target GPCR Effects: A Methodological Framework
A thorough evaluation of a compound's selectivity is a critical aspect of drug development and research. For this compound, this involves screening its activity against a broad panel of GPCRs to identify any unintended interactions. The following experimental protocols are standard methodologies for assessing such off-target effects.
Figure 2. Workflow for screening this compound for off-target GPCR effects.
Experimental Protocols
1. Radioligand Binding Assays
Radioligand binding assays are essential for determining if a compound directly competes with a known ligand for binding to a receptor. These assays quantify the affinity (Ki) of the test compound for the receptor.
-
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a membrane preparation containing the receptor, in the presence of varying concentrations of the test compound (this compound). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).[1][3][5]
-
Protocol Outline:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a suitable radioligand and a range of concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[8]
-
2. cAMP Accumulation Assays
These assays are used to determine if a compound acts as an agonist or antagonist at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.
-
Principle: Cells expressing the target GPCR are treated with the test compound. For Gs-coupled receptors, an increase in cAMP indicates agonism. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonism.[9][10][11]
-
Protocol Outline:
-
Plate cells expressing the target GPCR in a multi-well format.
-
For Gi-coupled receptors, pre-stimulate cells with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of this compound.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF®, AlphaScreen™, or ELISA.[4][10]
-
Generate dose-response curves to determine EC50 or IC50 values.
-
3. Calcium Mobilization Assays
This assay is used to identify activity at Gq-coupled GPCRs, which signal through the release of intracellular calcium.[1][2][3][5]
-
Principle: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, production of inositol trisphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum.[11][12] This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.[1]
-
Protocol Outline:
4. β-Arrestin Recruitment Assays
These assays provide a G-protein-independent measure of GPCR activation and are useful for identifying biased ligands.
-
Principle: Upon GPCR activation, β-arrestin is recruited to the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter®), BRET, or FRET.[13][14][15]
-
Protocol Outline (using Enzyme Fragment Complementation):
-
Use a cell line co-expressing the target GPCR fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
Add varying concentrations of this compound.
-
If recruitment occurs, the enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).[13]
-
Generate dose-response curves to determine EC50 values.
-
Data Presentation and Comparison
While extensive public data on the broad GPCR off-target profile of this compound is not available, the following tables illustrate how such data would be presented for a comprehensive comparison. Commercial services like Eurofins' SafetyScreen panels can provide this type of data.[4][7][8][9][16]
Table 1: Hypothetical Off-Target Binding Affinity of this compound at a Panel of GPCRs
| Receptor Family | Receptor Subtype | Radioligand | This compound Ki (µM) |
| Adrenergic | α1A | [3H]-Prazosin | > 10 |
| α2A | [3H]-Rauwolscine | > 10 | |
| β1 | [3H]-CGP 12177 | > 10 | |
| β2 | [3H]-CGP 12177 | > 10 | |
| Dopaminergic | D1 | [3H]-SCH 23390 | > 10 |
| D2 | [3H]-Spiperone | > 10 | |
| Serotonergic | 5-HT1A | [3H]-8-OH-DPAT | > 10 |
| 5-HT2A | [3H]-Ketanserin | > 10 | |
| Muscarinic | M1 | [3H]-NMS | > 10 |
| M2 | [3H]-NMS | > 10 | |
| Histaminergic | H1 | [3H]-Pyrilamine | > 10 |
This table is for illustrative purposes only. Actual values would need to be determined experimentally.
Table 2: Hypothetical Functional Activity of this compound at a Panel of GPCRs
| Receptor Family | Receptor Subtype | G-Protein Coupling | Assay Type | This compound EC50/IC50 (µM) |
| Adrenergic | β2 | Gs | cAMP Accumulation | > 10 (Agonist) |
| Serotonergic | 5-HT1A | Gi | cAMP Inhibition | > 10 (Agonist) |
| Muscarinic | M1 | Gq | Calcium Mobilization | > 10 (Agonist) |
| Adrenergic | β2 | - | β-Arrestin Recruitment | > 10 (Agonist) |
This table is for illustrative purposes only. Actual values would need to be determined experimentally.
Logical Framework for Evaluating Off-Target Signaling
The potential for off-target effects necessitates a logical approach to data interpretation. If this compound were to interact with a GPCR, it could theoretically trigger a distinct signaling cascade.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors | PLOS Biology [journals.plos.org]
- 11. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Head-to-Head Comparison of Bucladesine Calcium and Rolipram as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bucladesine calcium and Rolipram, two compounds frequently referenced in the context of phosphodiesterase 4 (PDE4) inhibition and cyclic AMP (cAMP) signaling modulation. While both molecules influence intracellular cAMP levels, their mechanisms, specificity, and potency as PDE4 inhibitors differ significantly. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in experimental design and interpretation.
Executive Summary
Rolipram is a well-characterized, potent, and selective second-generation inhibitor of phosphodiesterase 4 (PDE4), with distinct affinities for its different isoforms. It serves as a benchmark compound in PDE4 research. In contrast, this compound is primarily a cell-permeable analog of cyclic AMP (cAMP) that directly activates Protein Kinase A (PKA). While it also exhibits general phosphodiesterase (PDE) inhibitory activity, it is not a selective or potent PDE4 inhibitor. Its effects on cAMP signaling are therefore a combination of mimicking cAMP and preventing its breakdown. For researchers specifically investigating the role of PDE4, Rolipram is the more appropriate and specific tool. Bucladesine is more suited for studies aiming to broadly elevate intracellular cAMP levels and activate PKA through a dual mechanism.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the PDE4 inhibitory activity of this compound and Rolipram is challenging due to the lack of specific IC50 values for Bucladesine against PDE4 in the published literature. Available data for Bucladesine relates to its downstream effects, such as anti-inflammatory activity, rather than direct enzyme inhibition.
| Parameter | This compound | Rolipram |
| Primary Mechanism of Action | Cell-permeable cAMP analog; PKA activator; General PDE inhibitor[1][2][3] | Selective PDE4 inhibitor[4] |
| PDE4A IC50 | Data not available | ~3 nM[5] |
| PDE4B IC50 | Data not available | ~130 nM[5] |
| PDE4D IC50 | Data not available | ~240 nM[5] |
| Anti-inflammatory Activity (LPS-induced TNF-α inhibition in RAW264.7 cells) | IC50 = 28.9 µM | Varies by cell type and conditions |
Signaling Pathways and Mechanisms of Action
This compound: A Dual-Action cAMP Modulator
This compound, a dibutyryl derivative of cAMP, readily crosses cell membranes. Once inside the cell, it can be metabolized to release cAMP, thereby directly mimicking the endogenous second messenger. This leads to the activation of cAMP-dependent pathways, most notably the activation of Protein Kinase A (PKA). Additionally, Bucladesine acts as a general phosphodiesterase inhibitor, preventing the breakdown of endogenous cAMP.[1][2] This dual action leads to a sustained elevation of intracellular cAMP levels.
Figure 1. Signaling pathway of this compound.
Rolipram: A Selective PDE4 Inhibitor
Rolipram specifically targets and inhibits the activity of phosphodiesterase 4 (PDE4), the primary enzyme responsible for cAMP degradation in many inflammatory and immune cells.[4] By inhibiting PDE4, Rolipram prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP. This, in turn, enhances the activation of PKA and other cAMP-dependent signaling pathways, resulting in various cellular responses, including the suppression of pro-inflammatory cytokine production.[4]
Figure 2. Signaling pathway of Rolipram.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PDE4 in a cell-free system.
Figure 3. Workflow for an in vitro PDE4 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Rolipram or this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B1) to the desired concentration in assay buffer.
-
Prepare a solution of the cAMP substrate (e.g., [3H]-cAMP or a fluorescently labeled cAMP).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include wells with vehicle control (e.g., DMSO) for baseline activity and a known inhibitor (e.g., Rolipram) as a positive control.
-
Add the diluted PDE4 enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
-
Detection:
-
The method of detection depends on the substrate used.
-
Radiometric Assay: If using [3H]-cAMP, the product [3H]-5'-AMP is separated from the unreacted substrate using chromatography or scintillant-coated beads, and the radioactivity is measured.
-
Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled cAMP. The binding of a specific antibody or binding protein to the fluorescent cAMP results in a high FP signal. PDE4 activity hydrolyzes the cAMP, reducing the amount of tracer that can bind and thus lowering the FP signal.
-
Luminescence Assay: These assays often involve a coupled-enzyme system where the production of 5'-AMP is linked to the generation of a luminescent signal.
-
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Concluding Remarks
The choice between this compound and Rolipram as a research tool is contingent on the specific experimental question.
-
Rolipram is the compound of choice for studies focused on the specific inhibition of PDE4 and its isoforms. Its well-defined mechanism of action and high potency make it an excellent tool for elucidating the role of PDE4 in various cellular processes.
-
This compound is more appropriate for experiments where the goal is to achieve a broad and sustained increase in intracellular cAMP levels through a dual mechanism of direct PKA activation and general PDE inhibition. Researchers using Bucladesine should be aware of its non-specific PDE inhibition and direct effects on PKA, which may confound the interpretation of results if the intention is to study PDE4-specific effects.
For drug development professionals, the distinct profiles of these two compounds highlight the importance of selectivity. While Rolipram's development was hampered by side effects, its selectivity for PDE4 paved the way for the development of newer, more isoform-specific PDE4 inhibitors with improved therapeutic windows. Bucladesine's broader mechanism, while useful in certain research contexts, lacks the specificity generally required for targeted drug development.
References
Safety Operating Guide
Proper Disposal of Bucladesine Calcium: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Bucladesine calcium must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligned with standard laboratory safety practices.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2][3]
| Property | Value |
| CAS Number | 938448-87-4[3] |
| Molecular Formula | C36H48CaN10O16P2[1] |
| Molecular Weight | 978.84 g/mol [1] |
| Appearance | Powder |
| Storage Temperature | 4°C, sealed storage, away from moisture[3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate risks effectively.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Waste Collection and Storage:
-
Collect all solid this compound waste in a clearly labeled, sealed, and appropriate waste container.
-
For liquid waste, use a designated, leak-proof container that is compatible with the solvents used.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
The recommended disposal method for this compound is incineration.[4][5]
-
For solid waste, it is advised to dissolve or mix the material with a combustible solvent.[5]
-
This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize harmful byproducts.[5]
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for professional waste disposal services.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully collect the spilled material using an absorbent pad for liquids or by gently sweeping for solids.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
Environmental Precautions
It is critical to prevent the release of this compound into the environment. Do not allow the substance to enter soil, surface water, or drains.[5] All wastewater generated during the cleaning process should be collected and treated as hazardous waste.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bucladesine calcium
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Bucladesine calcium, including detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. In case of fire, a self-contained breathing apparatus should be worn.[2] | Use in a well-ventilated area. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from reception to disposal is critical for laboratory safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry place away from incompatible substances.[2] Recommended storage is at 4°C, sealed and away from moisture.[3]
Preparation and Use:
-
Handle in a well-ventilated area to avoid inhalation.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
After handling, wash hands and any exposed skin thoroughly.[2]
-
Remove and wash contaminated clothing before reuse.[2]
Experimental Workflow for Handling this compound
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For small spills, absorb the material with an inert absorbent material.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[2]
-
Clean: Clean the contaminated area thoroughly.[2]
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration and seek medical attention.[2] |
| Skin Contact | Wash the affected area with soap and water.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Method:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
All waste disposal should be conducted in accordance with applicable federal, state, and local regulations.[2][4]
Disposal Decision Pathway
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
